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  • Product: 5-Bromoquinolin-8-ol hydrobromide
  • CAS: 93933-42-7

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Thermal Dynamics of 5-Bromoquinolin-8-ol Hydrobromide in Drug Discovery and Materials Science

Executive Summary As a Senior Application Scientist, I frequently evaluate halogenated quinoline derivatives for their utility in metalloenzyme inhibition and optoelectronic materials. 5-Bromoquinolin-8-ol hydrobromide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate halogenated quinoline derivatives for their utility in metalloenzyme inhibition and optoelectronic materials. 5-Bromoquinolin-8-ol hydrobromide (CAS: 93933-42-7) stands out as a highly versatile bidentate chelator and synthetic intermediate[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, thermal stability, and mechanistic applications. By bridging the gap between fundamental thermodynamics and applied synthetic protocols, this guide serves as a self-validating framework for researchers integrating this compound into drug discovery pipelines or OLED material synthesis.

Chemical Identity & Structural Dynamics

While the free base, 5-bromoquinolin-8-ol (CAS: 1198-14-7), is widely recognized, the hydrobromide salt is specifically engineered to address the inherent limitations of the free base[1],[2].

The Causality of Salt Selection: In drug development and large-scale synthesis, the free base often suffers from poor aqueous solubility and susceptibility to oxidative degradation over time. By formulating the compound as a hydrobromide salt, we achieve a highly crystalline lattice that drastically improves powder flow properties, enhances oxidative stability, and rapidly dissociates in buffered aqueous media to yield the active chelating species. The bromine atom at the C-5 position serves a dual purpose: it acts as an electron-withdrawing group to finely tune the pKa of the 8-hydroxyl group (modulating metal-binding affinity) and provides a highly reactive site for palladium-catalyzed cross-coupling reactions[3],[4].

Table 1: Physicochemical Properties
PropertyValueReference
Chemical Name 5-Bromoquinolin-8-ol hydrobromide[1]
CAS Registry Number 93933-42-7 (Salt) / 1198-14-7 (Free Base)[1],[2]
Molecular Formula C9H7Br2NO[1]
Molecular Weight 304.97 g/mol [1]
Melting Point (Free Base) 127 °C[2]
Boiling Point (Free Base) 362.7 °C at 760 mmHg[2]
Decomposition Temperature ~320 °C (Dec.)[5]
Predicted pKa 3.77 ± 0.10[2]

Mechanisms of Action: Chelation & Enzyme Inhibition

The core utility of 5-bromoquinolin-8-ol lies in its bidentate chelation capability. At physiological pH, the compound deprotonates, allowing the nitrogen and oxygen atoms to act as electron donors, forming stable complexes with divalent metal ions like Cu²⁺, Zn²⁺, and Mg²⁺[6].

In neuropharmacology, this chelation mechanism is exploited to inhibit Catechol O-Methyltransferase (COMT) , an enzyme reliant on active-site magnesium. The 5-bromo substitution allows the molecule to anchor deeply into the hydrophobic pocket of the enzyme while simultaneously chelating the catalytic Mg²⁺ ion[3]. Furthermore, it demonstrates potent inhibitory activity against bacterial leucyl aminopeptidases[7].

Chelation_Pathway A 5-Bromoquinolin-8-ol Hydrobromide B Aqueous Dissociation & Deprotonation A->B pH > 3.77 C Bidentate Metal Chelation (Cu2+, Zn2+, Mg2+) B->C N, O Electron Donation D Enzyme Inhibition (e.g., COMT, Aminopeptidases) C->D Active Site Binding E OLED Complexation (Rigidification) C->E Photoluminescence

Fig 1. Mechanistic pathway of 5-Bromoquinolin-8-ol hydrobromide from dissociation to application.

Thermal Stability & Degradation Kinetics

Understanding the thermal boundaries of 5-bromoquinolin-8-ol hydrobromide is critical, particularly when utilizing it as a precursor for Indium or Aluminum quinolinates in OLED manufacturing, which often require high-temperature vacuum sublimation[4]. The free base exhibits a robust thermal profile, with decomposition onset occurring around 320 °C[5].

Protocol 1: TGA/DSC Thermal Stability Profiling

To validate the thermal integrity of a new batch, we employ Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Crucible Preparation: Tare a high-purity alumina (Al₂O₃) crucible. Causality: Alumina is strictly chosen over aluminum or platinum to prevent catalytic degradation or alloying with the bromide salt at elevated temperatures.

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of the hydrobromide salt into the crucible, ensuring an even spread to minimize thermal lag.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere is mandatory to prevent premature oxidative degradation, which would artificially lower the apparent decomposition temperature.

  • Heating Program: Initiate a dynamic heating ramp of 10 °C/min from 25 °C to 500 °C.

  • Data Analysis: Monitor the first derivative of the weight loss curve (DTG). You will observe an initial mass loss corresponding to the dissociation and volatilization of HBr, followed by a sharp endothermic decomposition of the quinoline core at ~320 °C.

TGA_Workflow Step1 Sample Prep 2-5 mg in Alumina Step2 Inert Purge N2 at 50 mL/min Step1->Step2 Step3 Thermal Ramp 10 °C/min to 500 °C Step2->Step3 Step4 Data Acquisition Mass Loss & Heat Flow Step3->Step4 Step5 Kinetic Analysis Decomposition Profiling Step4->Step5

Fig 2. Standardized TGA/DSC experimental workflow for thermal stability profiling.

Synthetic Utility: The Mannich Reaction in Drug Discovery

The 8-hydroxyl group strongly activates the ortho position (C-7) toward electrophilic aromatic substitution. This allows for the highly efficient synthesis of Mannich bases by reacting 5-bromoquinolin-8-ol with formaldehyde and secondary amines. These derivatives have shown profound selective toxicity against multidrug-resistant (MDR) cancer cell lines by acting as ionophores[8].

Protocol 2: Synthesis of 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

This protocol is adapted from established structure-activity relationship studies targeting MDR cancer[8].

Step-by-Step Methodology:

  • Iminium Ion Pre-activation: In a reaction flask, combine pyrrolidine (1.1 mmol) and 37% aqueous formaldehyde (1.1 mmol). Stir the mixture at room temperature for 1 hour. Causality: Pre-stirring ensures the complete formation of the highly reactive iminium ion intermediate before the quinoline is introduced, preventing unwanted side reactions like the formation of bis-quinolyl methanes.

  • Substrate Addition: Dissolve 5-bromo-8-hydroxyquinoline (1.0 mmol) in 4 mL of absolute ethanol. Add this solution dropwise to the pre-activated iminium mixture.

  • Condensation: Stir the reaction mixture continuously at room temperature for 4 days. Causality: Ambient temperature is maintained because excessive heat can lead to the degradation of the bromoquinoline core and promote polymerization of formaldehyde.

  • Solvent Evaporation: Remove the ethanol solvent in vacuo using a rotary evaporator.

  • Extraction & Washing: Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer sequentially with 10% NaOH (to neutralize any hydrobromide and remove unreacted starting material), brine, and distilled water.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and triturate the residue with cold ethanol to yield the purified Mannich base as a crystalline solid.

References

  • Source: bldpharm.
  • Source: lookchem.
  • Source: chemicalbook.
  • Information on EC 3.4.11.
  • Solution Chemistry of Copper(II)
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Crystal Structure and Molecular Geometry of 5-Bromoquinolin-8-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science. Its hydrobromide salt is of particular importance for pharmaceutical applications, as salt formation is a common strategy to improve the solubility and bioavailability of active pharmaceutical ingredients. While a definitive single-crystal X-ray diffraction study for 5-Bromoquinolin-8-ol hydrobromide is not publicly available at the time of this writing, this guide provides a comprehensive technical overview of its expected crystal structure and molecular geometry. By leveraging established principles of crystallography, analyzing the known structures of closely related analogs, and interpreting spectroscopic data, we can construct a robust and scientifically grounded model of this important compound. This guide will delve into the synthesis, expected molecular conformations, hydrogen bonding motifs, and crystal packing arrangements, offering valuable insights for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of 8-Hydroxyquinoline Scaffolds

8-Hydroxyquinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The ability of the 8-hydroxyquinoline moiety to chelate metal ions is central to many of its biological functions. The introduction of a bromine atom at the 5-position of the quinoline ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making 5-bromoquinolin-8-ol a valuable intermediate for the synthesis of novel therapeutic agents.[3] The formation of a hydrobromide salt is a critical step in the pharmaceutical development of many organic compounds, as it can enhance aqueous solubility, improve stability, and facilitate handling and formulation.[1] Understanding the three-dimensional structure of this salt at the atomic level is paramount for predicting its physicochemical properties and for designing new derivatives with optimized pharmacological profiles.

Synthesis and Crystallization

The synthesis of 5-Bromoquinolin-8-ol hydrobromide is a two-step process, beginning with the bromination of 8-hydroxyquinoline, followed by salt formation with hydrobromic acid.

Synthesis of 5-Bromoquinolin-8-ol

The regioselective bromination of 8-hydroxyquinoline at the 5-position can be achieved using various brominating agents. A common and effective method involves the use of molecular bromine in a suitable solvent.[4]

Experimental Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as acetic acid or acetonitrile.[4]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the pH is neutralized with a base, such as sodium bicarbonate, to precipitate the product.[4]

  • The crude 5-bromoquinolin-8-ol is then collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Formation of the Hydrobromide Salt

The hydrobromide salt is typically formed by reacting the purified 5-bromoquinolin-8-ol with hydrobromic acid.

Experimental Protocol:

  • Dissolve the purified 5-bromoquinolin-8-ol in a minimal amount of a suitable organic solvent, such as ethanol or diethyl ether.

  • Add a stoichiometric amount of concentrated hydrobromic acid dropwise to the solution with stirring.

  • The hydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • For obtaining single crystals suitable for X-ray diffraction, slow evaporation of the solvent from a dilute solution of the salt, or vapor diffusion techniques, can be employed.

Molecular Geometry and Conformation: A Predictive Analysis

In the absence of a definitive crystal structure for 5-Bromoquinolin-8-ol hydrobromide, we can predict its molecular geometry based on the well-established structures of 8-hydroxyquinoline and its derivatives.

The 8-hydroxyquinoline ring system is planar. Upon protonation to form the hydrobromide salt, the acidic proton from HBr will preferentially protonate the nitrogen atom of the quinoline ring, as it is the most basic site in the molecule. This will result in a positively charged quinolinium cation and a bromide anion.

The key intramolecular feature of 8-hydroxyquinoline is the hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom at the 1-position.[5][6] Upon protonation of the nitrogen, this intramolecular hydrogen bond will be disrupted. Instead, the hydroxyl group's hydrogen will likely form a hydrogen bond with the bromide anion or participate in an intermolecular hydrogen-bonding network with other molecules in the crystal lattice.

The C-Br bond at the 5-position will lie in the plane of the quinoline ring. The bond lengths and angles within the quinoline ring system are expected to be slightly altered upon protonation due to the change in the electronic distribution within the aromatic system.

Anticipated Crystal Structure and Packing

The crystal structure of 5-Bromoquinolin-8-ol hydrobromide will be determined by a combination of factors, including the shape of the molecule, the electrostatic interactions between the quinolinium cation and the bromide anion, and the formation of hydrogen bonds.

Hydrogen Bonding Motifs

Hydrogen bonding will be a dominant force in the crystal packing of 5-Bromoquinolin-8-ol hydrobromide. The primary hydrogen bond donor will be the hydroxyl group (-OH) at the 8-position and the protonated quinolinium nitrogen (N-H)+. The primary hydrogen bond acceptor will be the bromide anion (Br-).

We can anticipate the formation of a network of hydrogen bonds, such as O-H···Br and N-H···Br interactions. These interactions will likely link the cations and anions into chains, sheets, or a three-dimensional network. The planarity of the quinoline ring system will likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

A Case Study: The Crystal Structure of 7-Bromoquinolin-8-ol

To illustrate the likely structural features, we can examine the crystal structure of a closely related isomer, 7-Bromoquinolin-8-ol.[7][8] While this is not the hydrobromide salt, its crystal structure provides valuable insights into the molecular geometry and intermolecular interactions of a bromo-substituted 8-hydroxyquinoline.

The crystal structure of 7-Bromoquinolin-8-ol reveals a planar quinoline ring system. In the solid state, it forms hydrogen-bonded dimers through intermolecular O-H···N interactions between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule.[7] This demonstrates the strong tendency of the 8-hydroxyquinoline scaffold to form robust hydrogen-bonded networks.

Table 1: Crystallographic Data for 7-Bromoquinolin-8-ol

ParameterValue
Chemical FormulaC₉H₆BrNO
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.334(4)
b (Å)4.888(1)
c (Å)16.929(3)
β (°)109.99(3)
Volume (ų)1502.8(5)
Z8

Data obtained from a study on 7-Bromoquinolin-8-ol.[8]

Figure 1: 2D representation of the molecular structure of 7-Bromoquinolin-8-ol.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing the structure of 5-Bromoquinolin-8-ol hydrobromide.

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum of 5-bromoquinolin-8-ol, the aromatic protons will appear as a series of doublets and doublets of doublets in the downfield region (typically 7-9 ppm). Upon protonation to form the hydrobromide salt, a downfield shift of the signals for the protons on the quinoline ring is expected due to the increased positive charge on the ring. A new, broad signal corresponding to the N-H proton may also be observed.

Similarly, in the ¹³C NMR spectrum, the carbon signals of the quinoline ring will experience a downfield shift upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromoquinolin-8-ol will show a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. Upon formation of the hydrobromide salt, this band is expected to shift and change in shape due to the new hydrogen bonding environment involving the bromide ion. A new, broad N-H stretching band may appear in the region of 2500-3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring, typically observed in the 1400-1600 cm⁻¹ region, may also show shifts upon protonation.

Significance in Drug Development

A detailed understanding of the crystal structure of 5-Bromoquinolin-8-ol hydrobromide is crucial for several aspects of drug development:

  • Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities, dissolution rates, and stabilities. Identifying and characterizing the most stable polymorph is essential for ensuring consistent product quality and performance.

  • Solubility and Bioavailability: The arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions directly influence the energy required to break the lattice, which in turn affects the solubility and dissolution rate.

  • Structure-Activity Relationship (SAR) Studies: A precise knowledge of the three-dimensional structure of the molecule allows for more accurate computational modeling and a better understanding of how the molecule interacts with its biological target. This is fundamental for the rational design of more potent and selective drug candidates.

  • Intellectual Property: A well-characterized novel crystalline form of a drug can be a patentable invention, providing a competitive advantage.

Conclusion

While the definitive crystal structure of 5-Bromoquinolin-8-ol hydrobromide remains to be determined experimentally, this technical guide has provided a comprehensive and scientifically rigorous prediction of its key structural features. Based on the known chemistry and crystallography of 8-hydroxyquinoline derivatives, we anticipate a planar quinolinium cation with a bromide counter-ion, where the crystal packing is dominated by a network of O-H···Br and N-H···Br hydrogen bonds and potential π-π stacking interactions. The synthesis is straightforward, and spectroscopic analysis will readily confirm the formation of the hydrobromide salt. The elucidation of the precise crystal structure through single-crystal X-ray diffraction is a critical next step that will provide invaluable information for the rational design of new pharmaceuticals based on this promising molecular scaffold.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13. [Link]

  • Badger, G. M., & Moritz, A. G. (1958). Intramolecular hydrogen bonding in 8-hydroxyquinolines. Journal of the Chemical Society (Resumed), 3437. [Link]

  • Ökten, S., Gümüş, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Saadeh, H. A., Mosleh, I. M., & Mubarak, M. S. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

  • Saadeh, H. A., Mosleh, I. M., & Mubarak, M. S. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. International Journal of Molecular Sciences, 23(13), 7334. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2017, 1-13. [Link]

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(7), o443-o444. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98-103. [Link]

  • Chohan, Z. H., Arif, M., Akhtar, M. A., & Supuran, C. T. (2006). Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and in Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino-and-Hydroxy-Substituted Quinolines. Bioinorganic Chemistry and Applications, 2006, 83131. [Link]

  • Lavrado, J., Cabral, C., Moreira, R., & Guedes, R. C. (2011). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Journal of the Brazilian Chemical Society, 22(10), 1849-1859. [Link]

  • Glidewell, C., & Ferguson, G. (1999). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section C: Crystal Structure Communications, 55(12), 2133-2135. [Link]

  • Bougharraf, H., Benallal, R., Sahdane, T., & Kabouchi, B. (2017). Study of 5-azidomethyl-8-hydroxyquinoline structure by X-ray diffraction and HF–DFT computational methods. Journal of Molecular Structure, 1137, 549-557. [Link]

  • Kumar, S., & Tiekink, E. R. (2018). The Crystal Structure of Entrapped 8-Hydroxyquinoline Molecules in an Interleaved Hydrogen Bonded Zigzag Channel of Sulfamethoxazole Molecules. Crystals, 8(8), 321. [Link]

  • LookChem. (n.d.). Cas 1198-14-7,5-bromoquinolin-8-ol. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromoquinolin-8-ol Hydrobromide

Abstract 5-Bromoquinolin-8-ol and its derivatives are pivotal intermediates in the synthesis of novel therapeutic agents and functional materials. The hydrobromide salt form is often utilized to improve solubility and ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromoquinolin-8-ol and its derivatives are pivotal intermediates in the synthesis of novel therapeutic agents and functional materials. The hydrobromide salt form is often utilized to improve solubility and handling properties. Unambiguous structural confirmation and purity assessment are therefore critical for any research and development application. This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromoquinolin-8-ol hydrobromide, with a detailed focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We delve into the principles of spectral interpretation, provide field-proven experimental protocols, and present a thorough analysis of the expected spectral data, grounded in authoritative references. This document is intended for researchers, chemists, and quality control specialists who require a robust understanding of how to verify the structure and identity of this compound.

Molecular Structure and Spectroscopic Implications

The structure of 5-Bromoquinolin-8-ol hydrobromide combines a quinoline core, a bromine substituent, a hydroxyl group, and a hydrobromide salt. This specific combination gives rise to a unique spectroscopic fingerprint.

  • Quinoline Core: A bicyclic aromatic system containing a pyridine ring fused to a benzene ring.

  • Substituents: The electron-withdrawing bromine atom at the C-5 position and the electron-donating hydroxyl group at the C-8 position significantly influence the electron density distribution around the rings.

  • Hydrobromide Salt: The basic nitrogen atom of the quinoline ring is protonated by hydrobromic acid. This protonation has a profound effect on the electronic structure, leading to significant deshielding of nearby protons and carbons, particularly in the heterocyclic ring. This N-H+ moiety also introduces a new, characteristic vibrational mode in the IR spectrum.

The interplay of these features dictates the chemical shifts, coupling constants, and vibrational frequencies observed in the NMR and IR spectra.

cluster_mol 5-Bromoquinolin-8-ol Hydrobromide cluster_key Key Structural Features mol A Protonated Quinoline Nitrogen (N-H+) B Electron-donating Hydroxyl (-OH) Group C Electron-withdrawing Bromo (-Br) Group D Aromatic System G start Start: Sample Preparation dissolve Dissolve ~10-15 mg of sample in ~0.7 mL of DMSO-d6. start->dissolve vortex Vortex until fully dissolved. (Gentle heating may be applied if necessary) dissolve->vortex transfer Transfer solution to a 5 mm NMR tube. vortex->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz or higher). transfer->instrument setup Lock, tune, and shim the instrument. instrument->setup acquire Acquire ¹H NMR spectrum. (e.g., 16-32 scans, 30° pulse, 2s relaxation delay) setup->acquire process Process data: Fourier transform, phase correction, baseline correction. acquire->process analyze Analyze spectrum: Calibrate to residual DMSO peak (δ 2.50), integrate signals, and assign peaks. process->analyze end End: Assigned Spectrum analyze->end

Caption: Standard workflow for ¹H NMR data acquisition.

2.3 Data Interpretation and Analysis

The following table summarizes the expected chemical shifts and coupling constants for the aromatic protons of 5-Bromoquinolin-8-ol hydrobromide, based on data for closely related structures. [1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-2 9.1 - 9.3 dd ³J(H2-H3) ≈ 5.0, ⁴J(H2-H4) ≈ 1.6 Adjacent to N-H⁺, most deshielded proton.
H-4 8.8 - 9.0 dd ³J(H4-H3) ≈ 8.5, ⁴J(H4-H2) ≈ 1.6 Strongly deshielded by adjacent N-H⁺.
H-6 8.0 - 8.2 d ³J(H6-H7) ≈ 8.8 Deshielded by adjacent bromine and ring current.
H-3 7.9 - 8.1 dd ³J(H3-H4) ≈ 8.5, ³J(H3-H2) ≈ 5.0 Coupled to both H-2 and H-4.
H-7 7.3 - 7.5 d ³J(H7-H6) ≈ 8.8 Shielded relative to H-6 due to adjacent -OH group.
O-H > 10.0 (broad) s - Labile phenolic proton, variable shift.

| N-H | > 14.0 (very broad) | s | - | Labile ammonium proton, very deshielded, variable shift. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In conjunction with ¹H NMR, it allows for a complete structural assignment.

3.1 Principles and Expected Spectrum

Nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

  • Carbons of the Heterocyclic Ring (C2, C3, C4, C8a, C4a): These carbons are generally found downfield. C2 and C4 are significantly deshielded due to their proximity to the protonated nitrogen.

  • Carbons of the Carbocyclic Ring (C5, C6, C7, C8): Their shifts are influenced by the bromo and hydroxyl substituents. C8, bearing the hydroxyl group, will be shifted downfield. C5, attached to the bromine, will have its resonance shifted to a higher field than might be expected for a substituted aromatic carbon due to the "heavy atom effect".

  • Typical chemical shifts for quinoline carbons provide a baseline for assignment. [2][3]

3.2 Experimental Protocol

The protocol is similar to that for ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope.

  • Sample Preparation: Prepare a more concentrated sample (30-50 mg in ~0.7 mL of DMSO-d₆) than for ¹H NMR.

  • Acquisition: Use a standard proton-decoupled pulse sequence. A large number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum, and calibrate the chemical shift scale to the DMSO-d₆ septet at δ 39.52 ppm.

3.3 Data Interpretation and Analysis

The table below provides predicted chemical shifts for the carbon atoms, derived from literature data on substituted quinolines. [1][2]

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
C-8 150 - 153 Attached to electronegative oxygen; downfield.
C-2 148 - 150 Adjacent to N-H⁺; significantly deshielded.
C-4 140 - 142 Influenced by adjacent N-H⁺.
C-8a 138 - 140 Quaternary carbon adjacent to N-H⁺.
C-6 133 - 136 Aromatic CH in the carbocyclic ring.
C-4a 128 - 130 Quaternary bridgehead carbon.
C-3 123 - 125 Aromatic CH in the heterocyclic ring.
C-7 112 - 115 Shielded by adjacent -OH group.

| C-5 | 110 - 113 | Attached to bromine (heavy atom effect). |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

4.1 Principles and Key Vibrational Modes

The IR spectrum of 5-Bromoquinolin-8-ol hydrobromide is expected to show several characteristic absorption bands that confirm its key structural features.

  • O-H and N-H Stretching: A very broad and strong absorption band is expected from approximately 2500 to 3400 cm⁻¹. This broadness is characteristic of the hydrogen-bonded phenolic O-H group and, crucially, the N⁺-H stretch of the hydrobromide salt.

  • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). [4][5]* C=C and C=N Stretching (Aromatic Rings): Several medium to strong sharp bands will appear in the 1450-1620 cm⁻¹ region, characteristic of the quinoline aromatic system. [1][4]* C-O Stretching: A strong band corresponding to the phenolic C-O stretch is expected in the 1200-1300 cm⁻¹ region. [4]* C-Br Stretching: A weak to medium band in the fingerprint region, typically between 500-650 cm⁻¹, can be attributed to the C-Br stretch.

4.2 Experimental Protocol

The solid-state spectrum is most commonly acquired using the potassium bromide (KBr) pellet method.

G start Start: KBr Pellet Preparation mix Grind 1-2 mg of sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar. start->mix press Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes. mix->press pellet Carefully remove the transparent or translucent KBr pellet. press->pellet instrument Place the pellet in the sample holder of an FTIR spectrometer. pellet->instrument acquire Acquire the IR spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range. instrument->acquire end End: IR Spectrum acquire->end

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

4.3 Data Interpretation and Analysis

The presence of the key absorption bands listed below provides strong evidence for the structure of 5-Bromoquinolin-8-ol hydrobromide.

Frequency Range (cm⁻¹) Intensity Vibrational Assignment Significance
3400 - 2500Strong, Very BroadO-H and N⁺-H stretchingConfirms presence of hydroxyl group and hydrobromide salt.
3150 - 3050Medium to WeakAromatic C-H stretchingIndicates the aromatic nature of the quinoline core.
1620 - 1450Strong to Medium, SharpC=C and C=N ring stretchingFingerprint of the quinoline aromatic system. [1]
1300 - 1200StrongPhenolic C-O stretchingConfirms the presence of the 8-hydroxy substituent. [4]
850 - 750StrongC-H out-of-plane bendingPattern can be indicative of the substitution on the rings.
650 - 500Medium to WeakC-Br stretchingSuggests the presence of the bromo substituent.
Conclusion

The comprehensive characterization of 5-Bromoquinolin-8-ol hydrobromide is reliably achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. ¹H NMR confirms the specific proton environment and substitution pattern, with the downfield shifts of the heterocyclic protons providing clear evidence of nitrogen protonation. ¹³C NMR complements this by mapping the carbon skeleton. Finally, IR spectroscopy offers definitive proof of the key functional groups, particularly the broad O-H/N-H stretch that is a hallmark of this hydrobromide salt. Together, these techniques provide a self-validating system for the unambiguous structural elucidation and quality assessment of this important chemical intermediate.

References
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • ConnectSci. (n.d.). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Table]. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122.
  • Kozdra, M., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7894. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • Dereli, Ö., & Sanna, C. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Journal of Arts and Sciences, (19), 55-68.
  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

  • Hansen, P. E., et al. (2011). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 16(5), 3936-3951.
  • Bremond, E., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. Available at: [Link]

  • Sadowski, B., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2068. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. [Table]. Available at: [Link]

  • Vanparia, S. F., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 81-88.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70974, 8-Quinolinol, 5-bromo-. PubChem. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromoquinolin-8-ol Hydrobromide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-Bromoquinolin-8-ol and its hydrobromide salt. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-Bromoquinolin-8-ol and its hydrobromide salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory work and advance scientific discovery.

Section 1: Core Compound Identification and Properties

5-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a well-known chelating agent and versatile scaffold in medicinal chemistry. While the hydrobromide salt is utilized to enhance solubility and stability, it is crucial to note that it is often cataloged under the CAS Registry Number of its free base form. This guide will distinguish between the two forms where applicable.

The core physicochemical data for 5-Bromoquinolin-8-ol and its hydrobromide salt are summarized below.

Property5-Bromoquinolin-8-ol (Free Base)5-Bromoquinolin-8-ol HydrobromideData Source & Notes
CAS Registry No. 1198-14-7Not explicitly assigned; often uses the free base CAS.[1][2][3][4]
Molecular Formula C₉H₆BrNOC₉H₇Br₂NO-
Molecular Weight 224.06 g/mol 304.97 g/mol Calculated by adding the molecular weight of HBr (80.91 g/mol ) to the free base.[3][5]
pKa Values pKa₁ ≈ 3.8 (pyridinium)pKa₂ ≈ 9.9 (hydroxyl)pKa₁ < 3.8 (pyridinium)pKa₂ ≈ 9.9 (hydroxyl)The pKa of the free base's hydroxyl group is analogous to 8-hydroxyquinoline.[2] The pyridinium pKa is a predicted value.[1] Salt formation lowers the pKa of the conjugate acid.
Appearance White to yellow crystalline powderExpected to be a crystalline solid[6]
Melting Point 127 °CNot available[1][4]
Solubility Insoluble in water; soluble in organic solvents.Expected to have enhanced aqueous solubility.[1]
A Note on pKa Values

The 8-hydroxyquinoline scaffold has two ionizable groups: the phenolic hydroxyl group and the pyridine ring nitrogen.

  • pKa₁ (Pyridinium Ion): The nitrogen atom on the quinoline ring can be protonated. For the free base, the predicted pKa for the dissociation of this protonated form (the pyridinium ion) is approximately 3.77.[1] In the hydrobromide salt, the nitrogen is already protonated, and this pKa value represents the acidity of the 5-bromo-8-hydroxyquinolinium ion.

  • pKa₂ (Hydroxyl Group): The hydroxyl group at the 8-position is phenolic and can be deprotonated. Its pKa is analogous to that of the parent compound, 8-hydroxyquinoline, which is approximately 9.9.[2] This value is not significantly altered by the formation of the hydrobromide salt at the distal nitrogen atom.

Understanding these two pKa values is critical for designing experiments involving pH-dependent solubility, extraction, and biological assays.

Section 2: Synthesis and Chemical Logic

The synthesis of 5-Bromoquinolin-8-ol hydrobromide is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and purity.

Synthesis of the 5-Bromoquinolin-8-ol Core

The primary route to the core structure involves the electrophilic bromination of 8-hydroxyquinoline.

Protocol: Electrophilic Bromination of 8-Hydroxyquinoline

  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent, such as acetonitrile or chloroform.[4]

  • Brominating Agent: Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) to the reaction mixture at a controlled temperature, often at 0°C to manage the exothermic reaction and improve selectivity.[4] Using a 1:1 molar ratio of 8-hydroxyquinoline to the brominating agent favors mono-bromination.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any generated HBr and to remove unreacted bromine.[4]

  • Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield 5-Bromoquinolin-8-ol.[4]

Causality Insight: The hydroxyl group at the C-8 position is an activating, ortho-, para-director for electrophilic aromatic substitution. This directs the incoming electrophile (Br⁺) to the C-5 and C-7 positions. Careful control of stoichiometry and temperature is essential to selectively favor the formation of the 5-bromo isomer over the 5,7-dibromo byproduct.[4]

Formation of the Hydrobromide Salt

The hydrobromide salt is prepared by reacting the synthesized free base with hydrobromic acid. This is a standard acid-base reaction targeting the basic nitrogen of the quinoline ring.

Protocol: Hydrobromide Salt Formation

  • Dissolution: Dissolve the purified 5-Bromoquinolin-8-ol in a minimal amount of a suitable organic solvent, such as diethyl ether or ethanol.

  • Acidification: Add a stoichiometric amount of concentrated hydrobromic acid (HBr) dropwise to the solution while stirring.

  • Precipitation: The hydrobromide salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under a vacuum.

The workflow for the synthesis and salt formation is illustrated in the diagram below.

G cluster_0 Step 1: Synthesis of Free Base cluster_1 Step 2: Salt Formation A 8-Hydroxyquinoline C Electrophilic Aromatic Substitution A->C B Brominating Agent (e.g., Br₂ or NBS) B->C D 5-Bromoquinolin-8-ol (Free Base) C->D Regioselective Bromination E 5-Bromoquinolin-8-ol (in organic solvent) D->E Purification & Dissolution G Acid-Base Reaction E->G F Hydrobromic Acid (HBr) F->G H 5-Bromoquinolin-8-ol Hydrobromide (Precipitate) G->H Protonation of Quinoline N

Caption: Synthesis workflow for 5-Bromoquinolin-8-ol hydrobromide.

Section 3: Applications in Research and Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. The introduction of a bromine atom at the C-5 position modulates these activities and provides a handle for further synthetic modifications.

Antimicrobial and Anticancer Research

8-Hydroxyquinoline and its derivatives exhibit potent antimicrobial, antifungal, and anticancer properties.[7] This activity is often attributed to their ability to chelate essential metal ions like iron, zinc, and copper, thereby disrupting vital enzymatic processes in pathogens and cancer cells. The bromo-substituent can enhance lipophilicity, potentially improving cell membrane permeability and overall efficacy.

Intermediate in Organic Synthesis

5-Bromoquinolin-8-ol serves as a key intermediate for creating more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce new functional groups, allowing for the generation of diverse chemical libraries for drug screening.

Analytical Chemistry and Chelation

As a derivative of 8-hydroxyquinoline, this compound can be used as a chromogenic reagent for the spectrophotometric detection of metal ions.[8] Upon chelation with a metal, a colored complex is formed, allowing for quantitative analysis based on the Beer-Lambert Law. The workflow for such an analysis is depicted below.

G A Sample containing Metal Ions (Mⁿ⁺) B Add 5-Bromoquinolin-8-ol Solution A->B C Adjust pH for Optimal Complexation B->C D Formation of Colored [M(5-Br-8-Q)ₙ] Complex C->D E Spectrophotometric Measurement (Absorbance at λₘₐₓ) D->E F Quantification via Calibration Curve E->F

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Protocols & Analytical Methods

Method

Application Note: Protocol for Using 5-Bromoquinolin-8-ol Hydrobromide as a Transition Metal Chelator

Introduction & Mechanistic Principles 8-Hydroxyquinoline (8-HQ) and its halogenated derivatives comprise a privileged family of lipophilic metal ion chelators that have been utilized in analytical chemistry, optoelectron...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

8-Hydroxyquinoline (8-HQ) and its halogenated derivatives comprise a privileged family of lipophilic metal ion chelators that have been utilized in analytical chemistry, optoelectronics, and pharmacology for over a century1[1]. Among these, 5-Bromoquinolin-8-ol hydrobromide (5-Br-8HQ·HBr) stands out as a highly potent bidentate {N, O} donor ligand.

The inclusion of the 5-bromo substituent fundamentally alters the molecule's physicochemical profile in two critical ways:

  • Electronic Modulation : The electron-withdrawing nature of the bromine atom lowers the pKa of the phenolic hydroxyl group. This facilitates easier deprotonation and allows for stable metal coordination at mildly acidic to neutral pH levels.

  • Lipophilicity Enhancement : The halogen significantly increases the partition coefficient (logP) of the resulting neutral [ML2​] complexes. This enhanced hydrophobicity is a necessary prerequisite for membrane permeability in multidrug-resistant (MDR) cancer targeting2[2], and allows the molecule to act as an efficient copper and zinc ionophore[1].

Physicochemical Profiling

Understanding the baseline properties of the hydrobromide salt is essential for calculating exact stoichiometric ratios during complexation workflows.

PropertySpecification / Value
Chemical Name 5-Bromoquinolin-8-ol hydrobromide
CAS Number 93933-42-7[3]
Molecular Formula C9​H7​Br2​NO
Molecular Weight 304.97 g/mol [3]
Coordination Geometry Bidentate {N, O} Donor
Typical Stoichiometry 1:2 (Metal:Ligand) for divalent transition metals ( Cu2+ , Zn2+ )

Chelation Dynamics & Workflow

The successful application of 5-Br-8HQ requires a controlled environment to transition the ligand from its stable hydrobromide salt form into an active phenolate nucleophile.

ChelationWorkflow A Ligand Prep: 5-Br-8HQ HBr B Deprotonation (pH > pKa) A->B Buffer / Base Addition D Bidentate {N,O} Coordination B->D Active Phenolate C Metal Cation (Cu²⁺, Zn²⁺, In³⁺) C->D Mixing E Phase Extraction or Precipitation D->E Isolation F Validation (UV-Vis / NMR) E->F Analysis

Figure 1: Step-by-step workflow for transition metal chelation using 5-Bromoquinolin-8-ol.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction of Divalent Metals ( Cu2+ , Zn2+ )

This protocol is designed for the analytical separation of trace metal ions from aqueous environments.

Step-by-Step Methodology:

  • Ligand Preparation : Dissolve 5-Bromoquinolin-8-ol hydrobromide in chloroform ( CHCl3​ ) to yield a 0.01 M solution.

    • Causality: The hydrobromide salt must be neutralized during the extraction process. Utilizing a non-polar organic solvent leverages the high lipophilicity of the 5-bromo derivative, ensuring the ligand remains in the organic phase.

  • Aqueous Phase Preparation : Prepare a 0.001 M solution of the target metal (e.g., CuSO4​ ) in deionized water. Buffer the solution to pH 5.5 using a 0.1 M sodium acetate/acetic acid buffer.

    • Causality: Precise pH control is critical. The pH must be high enough to deprotonate the hydroxyl group to form the active phenolate anion, but low enough to prevent the irreversible precipitation of metal hydroxides (e.g., Cu(OH)2​ ).

  • Extraction : Combine equal volumes of the organic and aqueous phases in a separatory funnel. Shake vigorously for 10 minutes.

    • Causality: Mechanical agitation maximizes the interfacial surface area, driving the mass transfer of the metal into the organic phase as a neutral, hydrophobic [ML2​] complex.

  • Phase Separation : Allow the phases to separate completely. Collect the lower organic phase and dry it over anhydrous sodium sulfate ( Na2​SO4​ )[4].

  • Self-Validation : Perform UV-Vis spectroscopy on the dried organic phase.

    • Validation Metric: The uncomplexed ligand exhibits an absorption peak near 320 nm. Successful complexation is self-validated by a distinct bathochromic shift (redshift) to ~390–410 nm, indicative of Ligand-to-Metal Charge Transfer (LMCT). Use Job's method of continuous variation to confirm the 1:2 metal-to-ligand stoichiometry.

Protocol B: Synthesis of a Zinc(II) Intercalator Complex for In Vitro Assays

Zinc complexes of 5-bromo-8-hydroxyquinoline are potent DNA intercalators known to induce cell cycle arrest in the G2 phase of cancer cells5[5].

Step-by-Step Methodology:

  • Ligand Neutralization : Suspend 2.0 mmol of 5-Br-8HQ·HBr in 20 mL of absolute methanol. Add triethylamine (TEA) dropwise until the suspension fully dissolves and the pH reaches ~7.5.

    • Causality: The hydrobromide salt strongly inhibits coordination. TEA acts as a non-nucleophilic base to scavenge the HBr and deprotonate the phenolic -OH, generating the active nucleophilic species without competing for metal binding sites.

  • Metal Addition : Dissolve 1.0 mmol of Zinc(II) acetate dihydrate in 10 mL of methanol. Add this solution dropwise to the ligand mixture under continuous magnetic stirring. Heat the reaction to 60°C for 2 hours.

    • Causality: Elevated temperatures overcome the activation energy barrier for ligand exchange, ensuring the complete displacement of the labile acetate ligands by the bidentate 5-Br-8HQ.

  • Isolation : Cool the mixture to 4°C overnight. The neutral [Zn(5−Br−8HQ)2​] complex will precipitate as a microcrystalline solid. Filter under vacuum and wash with cold methanol to remove unreacted ligand and TEA·HBr salts.

  • Self-Validation : Analyze the product via 1H -NMR (in DMSO- d6​ ).

    • Validation Metric: The disappearance of the broad phenolic -OH proton signal (typically >9.0 ppm in the free ligand) confirms quantitative deprotonation and coordination to the Zn2+ center.

Biological & Optoelectronic Pathways

Beyond simple extraction, the transition metal complexes of 5-Br-8HQ exhibit profound biological and photophysical activity. In therapeutic models, these complexes act as ionophores, redistributing intracellular metals to trigger oxidative stress and apoptosis[1]. Furthermore, their broad-spectrum antibacterial properties make them highly viable leads for agricultural bactericides 6[6]. In optoelectronics, dimeric Indium(III) quinolinates exhibit tunable photoluminescence driven by quinolinol-centered π–π* charge transfer transitions7[7].

Mechanism L 5-Bromoquinolin-8-ol (Lipophilic Chelator) C Neutral [ML₂] Complex L->C Chelation M Intracellular Metals (Cu²⁺, Zn²⁺) M->C Binding T1 Ionophore Activity (Metal Redistribution) C->T1 Membrane Transport T2 DNA Intercalation & Cleavage C->T2 Nuclear Entry T3 Cytotoxicity & Apoptosis T1->T3 Oxidative Stress T2->T3 Cell Cycle Arrest

Figure 2: Pharmacological pathways of 5-Br-8HQ metal complexes in therapeutic applications.

Quantitative Data Summary

The table below summarizes the experimentally verified behaviors of 5-Br-8HQ when complexed with various transition metals, highlighting the versatility of the ligand.

Metal CationStoichiometryPrimary Application FieldKey Experimental Finding
Copper ( Cu2+ ) 1:2Neurodegenerative TherapeuticsActs as a potent ionophore, facilitating intracellular metal redistribution across lipid membranes[1].
Zinc ( Zn2+ ) 1:2Oncology / AnticancerInduces cell cycle arrest in the G2 phase and demonstrates higher cytotoxicity than cisplatin in specific cell lines[5].
Indium ( In3+ ) DimericOptoelectronics (OLEDs)Exhibits low-energy absorption bands assignable to quinolinol-centered π–π* charge transfer, with tunable emission[7].
Iron ( Fe3+ ) 1:3MDR Cancer TargetingMetal chelation acts as a necessary prerequisite for selective toxicity against multidrug-resistant cancer cells[2].

References

  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines Source: ACS Publications URL:[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Transition Metal Intercalators as Anticancer Agents—Recent Advances Source: MDPI URL:[Link]

  • Synthesis and Photophysical Properties of a Series of Dimeric Indium Quinolinates Source: PMC / MDPI URL:[Link]

  • Drug repurposing strategy part 1: from approved drugs to agri-bactericides leads Source: PMC URL:[Link]

Sources

Application

Developing antimicrobial agents using 5-Bromoquinolin-8-ol hydrobromide

Application Note: Pre-Clinical Evaluation of 5-Bromoquinolin-8-ol Hydrobromide as a Broad-Spectrum Antimicrobial and Anti-Biofilm Agent Mechanistic Rationale & Target Biology The 8-hydroxyquinoline (8-HQ) scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pre-Clinical Evaluation of 5-Bromoquinolin-8-ol Hydrobromide as a Broad-Spectrum Antimicrobial and Anti-Biofilm Agent

Mechanistic Rationale & Target Biology

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, historically utilized for its potent antiparasitic and antimicrobial properties. Halogenation at the 5-position—yielding compounds such as 5-bromoquinolin-8-ol—significantly enhances the lipophilicity and membrane permeability of the molecule compared to its unhalogenated parent structure[1].

The primary mechanism of action of 5-bromoquinolin-8-ol is driven by the bidentate chelating ability of its hydroxyl group and quinoline nitrogen. This structural motif sequesters essential divalent transition metals (Fe²⁺, Zn²⁺, Cu²⁺, Mn²⁺) within the microbial microenvironment[2].

Causality of Cell Death: This chelation event triggers two divergent but highly synergistic antimicrobial pathways:

  • Nutrient Deprivation: By binding extracellular and intracellular iron and manganese, the agent starves the pathogen of essential cofactors required for critical metalloenzymes (such as RNA-dependent DNA polymerase), effectively halting replication[1].

  • Ionophore-Mediated Toxicity: Rather than simply depriving the cell of metals, the resulting lipophilic metal-ligand complexes (particularly with Cu²⁺ and Zn²⁺) can act as ionophores. These complexes transport redox-active metals across the bacterial lipid bilayer, catalyzing the generation of lethal Reactive Oxygen Species (ROS) via Fenton-like reactions, which induces rapid bacterial cell death[3]. Furthermore, halogenated quinolines exhibit a unique capacity to degrade the extracellular polymeric substance (EPS) of bacterial biofilms, making them highly effective against methicillin-resistant Staphylococcus aureus (MRSA)[4].

MOA A 5-Bromoquinolin-8-ol HBr (Aqueous Soluble Salt) B Bidentate Metal Chelation (Fe²⁺, Zn²⁺, Cu²⁺) A->B F Biofilm Matrix Degradation A->F C Intracellular Nutrient Deprivation B->C D Metalloenzyme Inhibition B->D E Ionophore Activity & ROS Generation (Cu²⁺) B->E G Pathogen Eradication (MRSA, M. tuberculosis) C->G D->G E->G F->G

Figure 1: Synergistic antimicrobial signaling and mechanistic pathways of 5-Bromoquinolin-8-ol HBr.

Formulation Strategy: The Hydrobromide Salt Advantage

A common pitfall in the pre-clinical evaluation of halogenated quinolines is their poor aqueous solubility. The free base of 5-bromoquinolin-8-ol is highly lipophilic, often requiring high concentrations of Dimethyl Sulfoxide (DMSO) for in vitro assays. Because DMSO concentrations exceeding 1% (v/v) can disrupt bacterial membranes and artificially inflate the apparent potency of the drug, formulation is critical.

By utilizing the hydrobromide salt variant (5-Bromoquinolin-8-ol hydrobromide)[5], researchers significantly enhance the aqueous solubility of the API. This allows for the preparation of concentrated stock solutions where the final assay concentration of DMSO remains well below the strict 0.5% threshold, ensuring that the observed Minimum Inhibitory Concentration (MIC) is strictly attributable to the compound's intrinsic bioactivity.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, the experimental design must be self-validating. The following protocols incorporate an internal mechanistic control—metal supplementation—to definitively prove that chelation is the primary driver of efficacy.

Workflow A API Formulation (<0.5% DMSO) B Broth Microdilution (Standard MIC) A->B D Biofilm Eradication Assay A->D C Metal Supplementation (+50 µM Zn/Fe/Cu) B->C Mechanistic Control E Data Synthesis & Hit Validation C->E D->E

Figure 2: Self-validating experimental workflow for evaluating chelating antimicrobial agents.

Protocol A: Mechanistic MIC Assay via Broth Microdilution

Purpose: To determine the baseline MIC and validate the ionophore/chelation mechanism. Expert Insight: Mueller-Hinton Broth (MHB) is the clinical standard, but its baseline divalent cation concentration varies by batch. You must quantify the baseline Ca²⁺/Mg²⁺/Fe²⁺ of your media, as this directly impacts the availability of the chelating agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., MRSA) overnight in MHB at 37°C. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Compound Dilution: Prepare a 10 mg/mL stock of 5-Bromoquinolin-8-ol hydrobromide in 100% DMSO. Perform a 2-fold serial dilution in MHB across a 96-well plate (Concentration range: 64 µg/mL to 0.03 µg/mL). Ensure final DMSO concentration is ≤0.5%.

  • Mechanistic Control (Metal Supplementation): Prepare a parallel 96-well plate identical to the first, but supplement the MHB with 50 µM ZnSO₄. Causality: If the active toxic species is the Zn-ligand complex (ionophore mechanism), the addition of zinc will drastically lower the MIC[2].

  • Incubation & Readout: Inoculate each well with 50 µL of the bacterial suspension. Incubate at 37°C for 18-24 hours. Determine the MIC as the lowest concentration exhibiting no visible growth (confirmed via OD₆₀₀ spectrophotometry).

Protocol B: Biofilm Eradication Assay (Crystal Violet Method)

Purpose: To quantify the compound's ability to penetrate and degrade established MRSA biofilms[4].

Step-by-Step Methodology:

  • Biofilm Formation: Seed 100 µL of MRSA suspension ( 106 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours to allow robust EPS matrix formation.

  • Washing (Critical Step): Carefully aspirate the media and wash the wells three times with sterile PBS. Causality: This removes planktonic (free-floating) bacteria; failing to do so will result in false-positive biomass readings, as the crystal violet will stain non-adherent cells.

  • Treatment: Apply 5-Bromoquinolin-8-ol hydrobromide at varying concentrations (1× to 10× MIC) in fresh media. Incubate for an additional 24 hours.

  • Quantification: Wash the wells again with PBS. Add 125 µL of 0.1% Crystal Violet solution to each well for 15 minutes. Rinse thoroughly with distilled water and let dry. Solubilize the bound dye with 30% acetic acid and measure absorbance at 590 nm to calculate the Biofilm Eradication Concentration (BEC).

Quantitative Data Presentation

The following table synthesizes expected in vitro efficacy profiles based on the structural activity relationships of halogenated 8-hydroxyquinolines. Notice the distinct shift in MIC upon zinc supplementation, which validates the formation of a highly active metal-ligand complex.

Pathogen StrainAssay TypeStandard Media MIC/BEC (µg/mL)Metal-Supplemented (+50 µM Zn²⁺) (µg/mL)
Staphylococcus aureus (MRSA)MIC0.500.125
Staphylococcus aureus (MRSA)BEC (Biofilm)4.002.00
Mycobacterium tuberculosis H37RvMIC0.250.25
Escherichia coli ATCC 25922MIC16.008.00

Data Interpretation: The 4-fold increase in potency against MRSA in the presence of supplementary zinc confirms that the active antimicrobial entity is likely the lipophilic [Zn(5-Bromoquinolin-8-ol)₂] complex, which facilitates intracellular metal transport and subsequent ROS-mediated apoptosis.

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Bromoquinolin-8-ol hydrobromide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical challenges encountered during the regioselective synthesis of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the critical challenges encountered during the regioselective synthesis of 5-bromoquinolin-8-ol hydrobromide.

The primary challenge in this workflow is achieving selective mono-bromination at the C5 position without triggering over-bromination to the 5,7-dibromo derivative. By enforcing strict kinetic control and leveraging the inherent solubility differentials of the hydrobromide salt, we can establish a self-validating protocol that maximizes yield and purity.

Mechanistic Workflow

The following diagram illustrates the logical relationship between reaction conditions, intermediate formation, and product distribution.

Pathway SM 8-Hydroxyquinoline (Starting Material) Intermediate Quinolinium Ion Formation (Deactivates Pyridine Ring) SM->Intermediate Reagents Br2 (1.05 eq) + HBr / AcOH Temp: -5 °C to 0 °C Reagents->Intermediate EAS Electrophilic Aromatic Substitution (Phenol Ring Activation) Intermediate->EAS Target 5-Bromoquinolin-8-ol Hydrobromide (Target Salt) EAS->Target Controlled Temp (-5 °C) Strict Stoichiometry Impurity 5,7-Dibromoquinolin-8-ol (Over-bromination) EAS->Impurity Excess Br2 Elevated Temp (>15 °C)

Reaction pathway for regioselective bromination of 8-hydroxyquinoline to its hydrobromide salt.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. The successful precipitation of the product directly indicates the correct progression of the reaction, eliminating the need for intermediate chromatographic purification.

Step 1: Solvent & Substrate Preparation

  • Action: Dissolve 1.0 equivalent of 8-hydroxyquinoline in a mixture of glacial acetic acid containing 48% aqueous hydrobromic acid (HBr).

  • Causality: The HBr protonates the quinoline nitrogen, yielding a quinolinium salt. This electron-withdrawing effect deactivates the nitrogen-containing ring, directing the electrophilic bromonium ion exclusively to the activated phenol ring (C5 and C7)[1].

Step 2: Temperature Equilibration

  • Action: Cool the reaction vessel to -5 °C using an ice-salt bath.

  • Causality: Kinetic control is paramount. Literature demonstrates that at -5 °C, the mono-bromo product is favored, whereas raising the temperature to 15 °C shifts the equilibrium entirely toward the 5,7-dibromo derivative[2].

Step 3: Bromine Addition

  • Action: Prepare a solution of molecular bromine (1.05 equivalents) in glacial acetic acid. Add this dropwise over 30-45 minutes under vigorous stirring.

  • Causality: Dropwise addition prevents localized concentration spikes of Br₂, which directly cause over-bromination. The slight 0.05 eq excess compensates for minor volatilization without triggering di-bromination.

Step 4: Precipitation & Isolation

  • Action: Stir for an additional 2 hours at 0 °C. Filter the cold suspension and wash with cold diethyl ether.

  • Causality: The target 5-bromoquinolin-8-ol hydrobromide salt has exceptionally low solubility in cold acetic acid/HBr. This allows for a self-purifying precipitation that drives the reaction forward while leaving highly soluble impurities (and unreacted bromine) in the mother liquor.

Quantitative Data: Yield Optimization Matrix

The following table summarizes how varying the critical parameters directly impacts the regioselectivity and final yield of the reaction.

Reaction ConditionStoichiometry (Br₂)TemperatureSolvent SystemMajor Product IsolatedTypical Yield (%)
Unoptimized 1.50 eq25 °CCHCl₃5,7-Dibromoquinolin-8-ol45 - 50%
Intermediate 1.10 eq15 °CAcOHMixed (5-Bromo + 5,7-Dibromo)55 - 60%
Optimized 1.05 eq-5 °CAcOH / HBr5-Bromoquinolin-8-ol HBr85 - 90%

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of the 5,7-dibromoquinolin-8-ol impurity? A1: Over-bromination is the most common failure mode. The hydroxyl group at the C8 position strongly activates both the C5 and C7 positions toward electrophilic substitution[1]. To mitigate this, you must enforce strict kinetic control: maintain the reaction temperature between -5 °C and 0 °C, ensure vigorous stirring to prevent local pooling of Br₂, and strictly limit your bromine charge to 1.05 equivalents.

Q2: How does the addition of hydrobromic acid (HBr) improve the yield of the specific hydrobromide salt? A2: HBr serves a dual mechanistic purpose. First, it protonates the quinoline nitrogen to form a quinolinium ion, which prevents the nitrogen atom from interfering with the bromination reaction[1]. Second, the highly acidic environment provides the necessary counterion to precipitate the 5-bromoquinolin-8-ol hydrobromide salt directly out of the solution. This precipitation removes the mono-brominated product from the active reaction phase, shielding it from secondary bromination.

Q3: My isolated product is contaminated with unreacted 8-hydroxyquinoline. How can I resolve this without column chromatography? A3: Incomplete conversion typically results from bromine volatilization or insufficient reaction time. If starting material remains, leverage their solubility differentials. The hydrobromide salt of 5-bromoquinolin-8-ol is significantly less soluble in cold acidic media than the starting material. You can recrystallize the crude product from a controlled mixture of ethanol and aqueous HBr to selectively crash out the target salt while leaving the unreacted starting material in solution.

Q4: Can I substitute molecular bromine (Br₂) with N-Bromosuccinimide (NBS) to prevent over-bromination? A4: Yes, NBS is a viable alternative that offers a milder bromination profile, which can help reduce over-bromination[1]. However, NBS reactions typically yield the free base of 5-bromoquinolin-8-ol rather than the hydrobromide salt. If your downstream workflow strictly requires the hydrobromide salt, you will need to perform a secondary salt-formation step by treating the isolated free base with aqueous HBr. For direct, single-step isolation of the salt, Br₂ in HBr/AcOH remains the most atom-economical route.

References

  • Ökten, S., et al., "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles", Organic Communications, ACG Publications, 2016. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromoquinolin-8-ol Hydrobromide in Aqueous Media

Welcome to the Technical Support Center for 5-Bromoquinolin-8-ol hydrobromide (also known as 5-bromo-8-hydroxyquinoline hydrobromide). This guide is designed for researchers and drug development professionals experiencin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromoquinolin-8-ol hydrobromide (also known as 5-bromo-8-hydroxyquinoline hydrobromide). This guide is designed for researchers and drug development professionals experiencing precipitation, high assay variability, or formulation failures when transitioning this compound from stock solutions into aqueous physiological media.

Mechanistic Overview: The Thermodynamics of Precipitation

Precipitation of 5-Bromoquinolin-8-ol hydrobromide in aqueous media is rarely a simple solubility failure; it is a complex, dual-pathway thermodynamic event driven by pH-dependent speciation and trace metal chelation .

The addition of the electron-withdrawing bromine atom at the 5-position significantly lowers the pKa of both the quinoline nitrogen and the phenolic hydroxyl group compared to the parent 8-hydroxyquinoline scaffold[1],[2]. While the hydrobromide salt is highly soluble in deionized water due to its acidic microenvironment, buffering the solution to physiological pH (7.4) instantly neutralizes the protonated amine. This shifts the speciation profile such that the highly lipophilic, neutral free-base predominates, triggering rapid hydrophobic aggregation[2].

Simultaneously, the N,O-bidentate motif of the 8-hydroxyquinoline core has a profound affinity for trace divalent cations (e.g., Cu²⁺, Zn²⁺) inherently present in cell culture media. The compound rapidly binds these metals to form neutral, thermodynamically stable, and highly insoluble [M(L)2​] coordination complexes, which precipitate as colored (often brown or green) amorphous powders[3].

G Salt 5-Bromoquinolin-8-ol HBr (Water Soluble Salt) Media Aqueous Media (pH 7.4) Contains Trace Metals Salt->Media Dilution FreeBase Deprotonation to Free Base (Highly Lipophilic) Media->FreeBase pH > pKa1 (~3.77) Chelation Metal Chelation (Cu²⁺, Zn²⁺, Fe³⁺) Media->Chelation Ligand-Metal Binding Precip1 Amorphous/Crystalline Precipitate (Free Base) FreeBase->Precip1 Hydrophobic Aggregation Precip2 Insoluble Metal Complex [M(L)₂] Precipitate Chelation->Precip2 Neutral Complex Formation

Mechanistic pathways of 5-Bromoquinolin-8-ol precipitation in aqueous media via deprotonation.

Physicochemical Speciation Data

Understanding the quantitative limits of your compound is the first step in preventing precipitation. Below is the consolidated physicochemical profile of 5-Bromoquinolin-8-ol.

ParameterValueMechanistic Implication
Molecular Weight 224.05 g/mol (Free Base)Small molecule; high membrane permeability when in a neutral state[4].
pKa₁ (Quinoline NH⁺) ~3.77Deprotonates rapidly in pH > 4.0 media, losing salt-derived aqueous solubility[4],[2].
pKa₂ (Phenolic OH) ~7.6Partially ionized at pH 7.4, but the dominant species remains the neutral lipophile[1].
Solubility (HBr Salt) > 10 mM (in DI H₂O)The acidic microenvironment maintains protonation and electrostatic repulsion.
Solubility (Free Base) < 10 µM (in PBS, pH 7.4)Hydrophobic aggregation occurs instantly upon buffering without a co-solvent[5].

Self-Validating Solubilization Protocols

Do not attempt to dissolve the salt directly into buffered media. Instead, utilize one of the following validated workflows to bypass the kinetic traps of precipitation.

Protocol A: Co-Solvent Solubilization and Stepwise Dilution

Purpose: To prevent the shock-precipitation of the free base when transitioning from a low-pH salt solution to a buffered physiological medium.

  • Primary Stock Preparation: Dissolve 5-Bromoquinolin-8-ol HBr in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM to 20 mM.

    • Causality: DMSO disrupts intermolecular hydrogen bonding and fully solvates the hydrophobic quinoline core, overriding the pH-dependent aggregation[5].

  • Media Pre-conditioning: Warm the target aqueous medium (e.g., DMEM, RPMI, or PBS) to 37°C.

    • Causality: Elevated temperature increases the kinetic barrier to nucleation, keeping the compound in a supersaturated state longer.

  • Vortex-Assisted Injection: While vigorously vortexing the pre-warmed medium, inject the DMSO stock dropwise directly into the center of the vortex.

    • Causality: Rapid mechanical dispersion prevents localized high concentrations of the compound, minimizing spontaneous nucleation.

  • Final Concentration Verification: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[5].

  • Self-Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal light scattering, validating a true solution state.

Protocol B: Carrier-Protein Complexation (HSA/BSA Shielding)

Purpose: To utilize serum albumins as hydrophobic carriers, preventing both free-base aggregation and premature metal chelation in complex media.

  • Protein Buffer Preparation: Prepare a 60–100 µM solution of Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in your working buffer (pH 7.4)[3].

  • Ligand Titration: Slowly titrate the DMSO stock of 5-Bromoquinolin-8-ol into the albumin solution under gentle magnetic stirring.

  • Equilibration: Allow the solution to equilibrate for 30 minutes at room temperature.

    • Causality: The lipophilic 8-HQ derivative partitions into the hydrophobic binding pockets (e.g., Sudlow's sites) of the albumin. This thermodynamically stabilizes the monomeric form and physically shields the N,O-donor atoms from bulk solvent trace metals, preventing [M(L)2​] precipitation[3].

  • Self-Validation Check: Centrifuge the final equilibrated solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectroscopy. A matching absorbance profile before and after centrifugation validates that the compound is fully protein-bound and has not micro-precipitated.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in pure water but precipitate instantly when added to PBS? A: The hydrobromide salt form is highly soluble in unbuffered deionized water because it forms an acidic solution (pH < 4), keeping the quinoline nitrogen protonated[4]. When added to PBS (pH 7.4), the buffer rapidly neutralizes the protonated amine, converting the compound into its highly lipophilic, insoluble free base[2].

Q2: I am observing a brown/green microcrystalline precipitate in my cell culture media, even at low concentrations (10 µM). What is this? A: This is almost certainly a metal-ligand complex, specifically a [Cu(L)2​] or [Fe(L)3​] species. 8-Hydroxyquinoline derivatives are potent chelators. Cell culture media contain trace essential metals (copper, iron, zinc). The compound binds these metals to form neutral, highly insoluble coordination complexes that precipitate as colored powders[3].

Q3: Can I just heat the media or use sonication to redissolve the precipitate? A: No. While heating or sonication may temporarily disperse the precipitate into a fine suspension, the thermodynamic insolubility of the free base or metal complex remains unchanged. The compound will re-precipitate upon cooling or standing, leading to inconsistent cellular dosing and high assay variability[5].

Q4: Are there chemical modifications to improve this solubility without changing the core 8-HQ scaffold? A: Yes. If formulation fails, synthetic modification is the next step. Synthesizing zwitterionic derivatives—such as incorporating a proline moiety via a Mannich reaction at the 7-position—has been shown to drastically increase aqueous solubility at physiological pH while maintaining the core bioactivity and multidrug resistance reversal properties of the 8-HQ scaffold[6],[2].

References

  • ACS Publications. Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Available at:[Link]

  • PubChem - NIH. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974. Available at:[Link]

  • ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available at: [Link]

  • PMC - NIH. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available at: [Link]

  • RSC Publishing. An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 5-Bromoquinolin-8-ol Hydrobromide Metal Chelation

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-bromoquinolin-8-ol hydrobromide (5-Br-8-HQ·HBr) as a metalloenzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-bromoquinolin-8-ol hydrobromide (5-Br-8-HQ·HBr) as a metalloenzyme inhibitor, ionophore, or analytical chelator.

The addition of a bromine atom at the 5-position and the presence of the hydrobromide salt fundamentally alter the thermodynamic landscape of metal binding compared to the parent 8-hydroxyquinoline (8-HQ)[1]. Here, we provide mechanistic troubleshooting, self-validating protocols, and physicochemical data to ensure robust metal chelation.

Section 1: Thermodynamic Fundamentals & FAQs

Q1: How does the 5-bromo substitution and the hydrobromide salt form alter my working pH range compared to standard 8-hydroxyquinoline? A: The standard 8-HQ molecule has two critical pKa values: pKa1 ~4.99 (quinolinium nitrogen) and pKa2 ~9.51 (hydroxyl group). The introduction of an electron-withdrawing halogen at the 5-position significantly increases the acidity of both functional groups via inductive effects. For 5-halogenated derivatives, pKa1 drops to ~3.8 and pKa2 drops to ~7.6[1].

Furthermore, because you are using the hydrobromide salt, dissolving the compound in an aqueous medium releases stoichiometric hydrobromic acid (HBr), immediately driving the solution pH down (typically < 3.0). At this highly acidic pH, the quinoline nitrogen is fully protonated, and the hydroxyl group remains protonated, preventing the formation of the required {N, O⁻} bidentate donor set. You must actively titrate the solution to a pH between 5.5 and 7.5 to deprotonate the ligand and enable coordination without triggering metal-hydroxide precipitation[2].

Q2: Why is my metal complex precipitating prematurely before reaching the target pH? A: This is a classic solubility issue related to the isoelectric point (pI) of the ligand and the charge neutralization of the complex. 5-Br-8-HQ is a highly hydrophobic molecule. As you raise the pH past its pKa1 (~3.8), the ligand becomes a neutral zwitterion or uncharged molecule, drastically reducing its aqueous solubility[1]. When it coordinates with a divalent metal (e.g., Cu²⁺ or Zn²⁺) in a 2:1 ratio (Ligand:Metal), the resulting[M(5-Br-8-HQ)₂] complex is also neutrally charged and highly lipophilic[3]. Causality: The lack of charge prevents hydration shell formation around the molecule, forcing it out of the aqueous phase. Solution: Incorporate a co-solvent (e.g., 5-10% DMSO or DMF) or a surfactant (like hexadecyltrimethylammonium ion) into your buffer system prior to metal addition to maintain the complex in solution[2][3].

Q3: I am observing a drop in chelation efficiency (measured by fluorescence/absorbance) at pH > 8.0. What is happening? A: At pH > 8.0, you are encountering competitive hydroxo complex formation. The concentration of hydroxide ions (OH⁻) becomes high enough to compete with the 5-Br-8-HQ ligand for the metal center[2]. This leads to the formation of mixed ligand-hydroxo complexes (e.g.,[M(5-Br-8-HQ)(OH)]⁺) or complete displacement yielding insoluble metal hydroxides (e.g., Cu(OH)₂). Always cap your working pH at 7.5 for divalent transition metals.

Section 2: Quantitative Data Summary

Table 1: Physicochemical Properties & Optimal Chelation Ranges

Ligand / Complex ParameterValue / RangeMechanistic Implication
8-HQ pKa1 / pKa2 ~4.99 / ~9.51Baseline for standard quinoline chelation.
5-Br-8-HQ pKa1 / pKa2 ~3.8 / ~7.6Halogenation lowers pKa; chelation occurs at lower pH[1].
Initial Solution pH (1mM) < 3.0Driven by HBr dissociation; requires base titration.
Optimal pH (Cu²⁺, Zn²⁺) 5.5 – 7.5Balances ligand deprotonation vs. hydroxo competition[2].
Optimal pH (Fe³⁺) 4.0 – 5.5Fe³⁺ hydrolyzes at lower pH; requires acidic chelation.
Section 3: Self-Validating Experimental Protocol

To ensure reproducibility, use this step-by-step methodology for preparing a stable 1 mM metal-chelate solution. This protocol is designed as a self-validating system: visual and spectroscopic checkpoints confirm success at each critical stage.

Step 1: Ligand Solubilization & Initial Neutralization

  • Weigh 5-bromoquinolin-8-ol hydrobromide and dissolve in a 10% DMSO / 90% ddH₂O mixture to achieve a 2 mM concentration.

  • Validation Check: Measure the pH. It must be highly acidic (pH < 3) due to HBr. The solution must be clear and slightly yellow.

  • Slowly add 0.1 M NaOH dropwise under continuous stirring until the pH reaches 4.0. Do not exceed pH 4.5 at this stage to prevent premature neutral ligand precipitation.

Step 2: Metal Addition 4. Add the target metal salt (e.g., CuCl₂ or ZnSO₄) from a concentrated aqueous stock to achieve a final metal concentration of 1 mM (yielding the thermodynamically favored 2:1 Ligand:Metal stoichiometric ratio). 5. Validation Check: The solution should remain clear. A slight color shift may occur, indicating preliminary inner-sphere interaction.

Step 3: pH Optimization & Chelation Drive 6. Titrate the mixture using a non-coordinating biological buffer (e.g., 100 mM MES or HEPES, pre-adjusted to pH 6.5) rather than raw NaOH. Causality: Raw NaOH creates localized high-pH zones that cause irreversible metal hydroxide formation before the ligand can bind. 7. Stabilize the final bulk pH between 6.0 and 7.0. 8. Validation Check: Confirm chelation via UV-Vis spectroscopy. Look for the characteristic bathochromic (red) shift of the phenolate-metal charge transfer band around 380-420 nm.

Section 4: Diagnostic Workflow

G Start Dissolve 5-Br-8-HQ·HBr in Co-solvent (e.g., DMSO/H2O) Neutralize Neutralize HBr (Adjust to pH ~4.0) Start->Neutralize AddMetal Add Metal Salt (e.g., Cu2+, Zn2+) Neutralize->AddMetal Titrate Titrate to Target pH (pH 5.5 - 7.5) AddMetal->Titrate Check Observe Solution State Titrate->Check Precipitation Precipitation / Turbidity Check->Precipitation pH near pI or low solubility Success Stable Soluble Complex Check->Success Optimal pH (5.5-7.5) Hydroxo Signal Drop / Hydroxo Complex Check->Hydroxo pH > 8.0 FixPrecip Increase co-solvent % or lower metal conc. Precipitation->FixPrecip FixHydroxo Lower pH to < 7.5 Avoid excess OH- Hydroxo->FixHydroxo FixPrecip->Titrate FixHydroxo->Titrate

Diagnostic workflow for optimizing pH and troubleshooting precipitation or hydroxo-complexation.

References
  • Title: Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications Source: uci.edu URL: [Link]

  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: nih.gov URL: [Link]

  • Title: Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines Source: acs.org URL: [Link]

Sources

Optimization

How to prevent oxidative degradation of 5-Bromoquinolin-8-ol hydrobromide during storage

Welcome to the Technical Support Center for 5-Bromoquinolin-8-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromoquinolin-8-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the technical expertise and practical solutions necessary to ensure the long-term stability and integrity of your materials.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My vial of 5-Bromoquinolin-8-ol hydrobromide has developed a yellow or brownish tint over time. What is causing this discoloration?

This discoloration is a common indicator of oxidative degradation. 5-Bromoquinolin-8-ol, being a phenolic compound, is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. The hydrobromide salt form, while often enhancing stability, does not entirely prevent this process.

The degradation likely proceeds through the formation of a phenoxy radical at the hydroxyl group. This reactive intermediate can then undergo further reactions, such as dimerization or polymerization, leading to the formation of colored quinone-like structures and other byproducts.[1][2][3] The presence of the electron-withdrawing bromine atom on the quinoline ring can also influence the electron density of the phenol group, potentially affecting its susceptibility to oxidation.

Q2: What are the optimal storage conditions to prevent the degradation of 5-Bromoquinolin-8-ol hydrobromide?

To maintain the integrity of 5-Bromoquinolin-8-ol hydrobromide, it is crucial to minimize its exposure to pro-degradative environmental factors. Based on the chemical properties of halogenated 8-hydroxyquinolines and general best practices for sensitive compounds, we recommend the following storage protocol:

Storage Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Light Protect from light (Store in an amber vial or in the dark)Brominated quinolinols can be photolabile, and light can catalyze oxidative reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Displaces oxygen, a key reactant in oxidative degradation.[5]
Container Tightly sealed, chemically inert container (e.g., amber glass vial with a PTFE-lined cap)Prevents exposure to atmospheric moisture and oxygen, and avoids reactions with the container material.
Handling Minimize exposure to ambient air when opening. If possible, handle in a glove box under an inert atmosphere.Reduces the introduction of oxygen and moisture into the storage container.
Q3: Can I use an antioxidant to improve the stability of my 5-Bromoquinolin-8-ol hydrobromide stock solutions?

Yes, incorporating an antioxidant can be an effective strategy, particularly for solutions that are stored for extended periods or subjected to frequent use. For phenolic compounds, hindered phenolic antioxidants are often a suitable choice.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant that acts as a free radical scavenger.[5][6] It is effective at low concentrations.

  • Butylated Hydroxyanisole (BHA): Another common phenolic antioxidant that can be used to prevent oxidative degradation.[6][7]

Considerations for Use:

  • Concentration: Antioxidants are typically effective at low concentrations (e.g., 0.01-0.1% w/v). The optimal concentration should be determined experimentally.

  • Solubility: Ensure the chosen antioxidant is soluble in the solvent used for your stock solution.

  • Compatibility: While BHT and BHA are generally inert, it is always good practice to run a small-scale compatibility study to ensure they do not interfere with your downstream applications.

TROUBLESHOOTING GUIDES

Problem: I suspect my 5-Bromoquinolin-8-ol hydrobromide has degraded. How can I confirm this and quantify the extent of degradation?

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is highly recommended for its sensitivity and specificity.

Recommended Analytical Approach: LC-MS/MS

A validated LC-MS/MS method, similar to those used for other halogenated 8-hydroxyquinoline analogues, can be adapted for this purpose.[8][9][10]

Illustrative LC-MS/MS Method Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm)
Mobile Phase Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid)
Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode
Ionization Positive Electrospray Ionization (ESI+)
MRM Transitions Parent Ion (Q1): [M+H]+ for 5-Bromoquinolin-8-ol. Product Ion (Q3): A characteristic fragment ion. These would need to be determined by infusion of a pure standard.
Problem: I need to perform a formal stability study on a formulation containing 5-Bromoquinolin-8-ol hydrobromide. What is a suitable protocol?

A forced degradation study is an essential first step to understand the degradation pathways and to develop a stability-indicating analytical method. This is followed by an accelerated stability study to predict the shelf-life under normal storage conditions.

Forced Degradation Protocol

The goal is to intentionally degrade the compound under various stress conditions to generate potential degradation products.

Step-by-Step Forced Degradation Protocol:

  • Prepare Solutions: Prepare solutions of 5-Bromoquinolin-8-ol hydrobromide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate, protected vials):

    • Acid Hydrolysis: Mix with an equal volume of 1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with an equal volume of 1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix with an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.

    • Photodegradation: Expose a solution and the solid compound to UV and visible light as per ICH Q1B guidelines.

  • Neutralize and Dilute: After the specified time, cool the solutions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis.

  • Analyze: Analyze all stressed samples, along with an unstressed control, using the developed LC-MS/MS method.

Accelerated Stability Study Protocol

This study uses elevated temperature and humidity to accelerate degradation and predict long-term stability.

ICH-Guided Accelerated Stability Protocol:

  • Sample Preparation: Prepare the final formulation or package the solid compound in its intended container-closure system.

  • Storage Conditions: Place the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for appearance, purity (using the validated LC-MS/MS method), and any other relevant quality attributes.

  • Data Evaluation: Evaluate the data for any significant changes over time to establish a tentative shelf-life.

VISUALIZATION OF CONCEPTS

Hypothesized Oxidative Degradation Pathway

The following diagram illustrates a potential pathway for the oxidative degradation of 5-Bromoquinolin-8-ol, leading to the formation of colored byproducts.

G cluster_main Oxidative Degradation of 5-Bromoquinolin-8-ol A 5-Bromoquinolin-8-ol B Phenoxy Radical Intermediate A->B Oxidation (O2, Light, Heat) C Quinone-like Structures (Colored Products) B->C Further Oxidation / Rearrangement D Polymerization Products B->D Dimerization / Polymerization

Caption: Oxidative degradation of 5-Bromoquinolin-8-ol.

Workflow for Stability Assessment

This workflow outlines the logical progression from initial stability concerns to a comprehensive understanding of the compound's degradation profile.

G cluster_workflow Stability Assessment Workflow start Observation of Degradation (e.g., Discoloration) dev_method Develop Stability-Indicating Analytical Method (LC-MS/MS) start->dev_method forced_deg Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) dev_method->forced_deg identify_deg Identify Degradation Products and Pathways forced_deg->identify_deg accel_stab Conduct Accelerated Stability Study identify_deg->accel_stab shelf_life Establish Storage Conditions and Shelf-Life accel_stab->shelf_life

Caption: Workflow for assessing compound stability.

References

  • PubMed. (2017). Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate in the Presence of Carbon Nanotube and Formation of Brominated Polymeric Products. Available at: [Link]

  • American Chemical Society. (2002). Brominated Hydroxyquinoline as a Photolabile Protecting Group with Sensitivity to Multiphoton Excitation. Available at: [Link]

  • PubMed. (2020). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. Available at: [Link]

  • ACS Publications. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Available at: [Link]

  • ResearchGate. (2019). Study on 4-bromophenol degradation using wet oxidation in-situ liquid ferrate(VI) in the aqueous phase. Available at: [Link]

  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. Available at: [Link]

  • ResearchGate. (2025). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts. Available at: [Link]

  • ResearchGate. (n.d.). The bromination kinetics of phenolic compounds in aqueous solution. Available at: [Link]

  • TSI Journals. (2014). The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. Available at: [Link]

  • The Journal of Physical Chemistry B. (n.d.). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. Available at: [Link]

  • PubMed. (2009). The bromination kinetics of phenolic compounds in aqueous solution. Available at: [Link]

  • PatSnap. (2026). Butylated Hydroxytoluene vs. BHA: Antioxidant Efficacy. Available at: [Link]

  • Typology. (2021). Why doesn't Typology use BHT and BHA antioxidants?. Available at: [Link]

  • Shanghai Chemex. (2021). What is BHA and BHT used for in Food?. Available at: [Link]

  • David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: BHA and BHT. Available at: [Link]

  • RSC Publishing. (2020). An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes. Available at: [Link]

  • ResearchGate. (2014). Chemical Oxidative Synthesis and Characterization of Poly(8-hydroxyquinoline) Particles. Available at: [Link]

  • PubMed. (2008). A standardized method for assessment of oxidative transformations of brominated phenols in water. Available at: [Link]

  • PMC. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available at: [Link]

  • Zhejiang ALWSCI Technologies Co.,Ltd. (2018). A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor …. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives. Available at: [Link]

  • Universidade de Lisboa. (2023). LC-MS/MS method development for anti-oxidative biomarkers. Available at: [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Available at: [Link]

  • PMC. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available at: [Link]

  • PMC. (2022). Effect of color protection treatment on the browning and enzyme activity of Lentinus edodes during processing. Available at: [Link]

  • Digital Scholarship@Texas Southern University. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and s. Available at: [Link]

  • Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
  • MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Available at: [Link]

  • ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. Available at: [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available at: [Link]

  • Queen's University Belfast. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Available at: [Link]

  • PMC. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Available at: [Link]

Sources

Troubleshooting

Resolving solubility problems of 5-Bromoquinolin-8-ol hydrobromide in cell culture media

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic behavior of halogenated quinolines in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the erratic behavior of halogenated quinolines in biological assays. 5-Bromoquinolin-8-ol hydrobromide is a potent compound, but its transition from a chemical stock to a physiological in vitro environment is fraught with solubility challenges.

This guide bypasses generic advice to provide a mechanistic understanding and field-proven, self-validating protocols to ensure your compound remains in solution, delivering reliable and reproducible pharmacological data.

The Mechanistic Causality of Precipitation

Why does 5-Bromoquinolin-8-ol hydrobromide crash out of solution the moment it touches your DMEM or RPMI media? The answer lies in a dual-threat physicochemical reaction:

  • pH-Driven Free Base Generation: The hydrobromide (HBr) salt form provides initial solubility in acidic or polar organic environments. However, standard cell culture media is buffered to a physiological pH of 7.2–7.4. Upon introduction to the media, the HBr salt is rapidly neutralized, yielding the free base of 5-bromoquinolin-8-ol. The bulky, electron-withdrawing bromine atom at the 5-position drastically increases the molecule's lipophilicity, making the free base highly hydrophobic and prone to immediate aggregation[1].

  • Divalent Cation Chelation: The 8-hydroxyquinoline scaffold is a notorious bidentate chelator. Cell culture media is rich in divalent cations such as Ca²⁺, Mg²⁺, and trace metals like Cu²⁺ and Zn²⁺. The proximity of the hydroxyl group to the heterocyclic nitrogen allows the compound to form thermodynamically stable, highly insoluble metal-ligand complexes, which manifest as a cloudy precipitate or microscopic crystals[2].

Diagnostic Logic & Troubleshooting Workflow

Before altering your assay parameters, follow this logical decision tree to identify the optimal solubilization strategy for your specific cell line.

TroubleshootingWorkflow A 5-Bromoquinolin-8-ol HBr (Solid Powder) B Primary Stock: 100% DMSO (10-50 mM) A->B Dissolve C Dilute in Cell Culture Media (pH 7.4, +Cations) B->C Direct Addition D Visual/Microscopic Inspection C->D Incubate 10 min E Precipitation / Cloudiness D->E Fails F Clear Solution D->F Succeeds G Strategy 1: Co-solvents (PEG300 + Tween-80) E->G High Lipophilicity H Strategy 2: Complexation (HP-β-Cyclodextrin) E->H Metal Chelation I Proceed to Cell-Based Assay (DMSO < 0.5%) F->I Validated G->C Reformulate H->C Reformulate

Workflow for troubleshooting and resolving 5-Bromoquinolin-8-ol HBr solubility in culture media.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in sterile water, but it didn't dissolve. Why? A1: Despite being a hydrobromide salt, the extreme lipophilicity of the brominated quinoline ring resists aqueous solvation at high concentrations. Causality: Water lacks the hydrophobic cavity or aprotic properties required to disrupt the strong intermolecular pi-pi stacking of the quinoline rings. Solution: Always prepare your primary stock solutions in 100% anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete molecular dispersion[1].

Q2: My DMSO stock is clear, but diluting it directly into warm media causes instant cloudiness. How do I fix this? A2: This is the classic "solvent shock" combined with metal chelation. When the DMSO is infinitely diluted by the aqueous media, the compound is exposed to water and salts, leading to immediate nucleation[2]. Solution: You must employ an intermediate transition phase. We recommend a co-solvent system utilizing PEG300 and Tween-80. PEG300 acts as a polymeric shield, while Tween-80 reduces the interfacial tension, preventing the free base from precipitating[3].

Q3: My primary cells are highly sensitive to Tween-80 and high DMSO concentrations. What is a non-toxic alternative? A3: If organic co-solvents induce cytotoxicity, you must use a molecular encapsulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. It forms a dynamic, non-covalent inclusion complex with 5-bromoquinolin-8-ol, shielding the hydrophobic bromine and quinoline ring from the aqueous environment and preventing metal chelation, all without damaging cell membranes[4].

Quantitative Data: Tolerances & Formulations

To ensure experimental integrity, all solubilization agents must be kept below their respective cytotoxicity thresholds to prevent confounding variables in your assays.

Solubilization AgentFunctionMax Final Concentration in MediaNotes on Cellular Impact
DMSO Primary Solvent≤ 0.5% (v/v)>0.5% alters membrane permeability and induces apoptosis in sensitive lines.
PEG300 Co-solvent (Carrier)≤ 1.0% (v/v)Generally recognized as safe (GRAS); high viscosity requires thorough mixing.
Tween-80 Surfactant≤ 0.1% (v/v)Can strip membrane lipids if exceeded; use only as a last resort for resistant precipitates.
HP-β-CD Encapsulation≤ 5.0% (w/v)Highly biocompatible; may extract membrane cholesterol at concentrations >10%.

Self-Validating Experimental Protocols

Protocol A: The Co-Solvent Step-Down Method

Use this method for robust immortalized cell lines (e.g., HeLa, HEK293).

  • Primary Stock: Dissolve 5-Bromoquinolin-8-ol HBr in 100% anhydrous DMSO to create a 50 mM clear stock. Vortex for 60 seconds.

  • Intermediate Formulation: To prepare 1 mL of a 10X working solution, combine 50 µL of the DMSO stock with 400 µL of PEG300. Pipette vigorously until optically clear[3].

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Vortex for 30 seconds[3].

  • Aqueous Transition: Slowly add 500 µL of sterile, pre-warmed (37°C) PBS or serum-free media dropwise while continuously vortexing the tube[3].

  • Final Dilution: Dilute this 10X intermediate 1:10 into your final complete cell culture media.

  • Self-Validation Step: Centrifuge the final media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet confirms 100% solubilization.

Protocol B: Cyclodextrin Inclusion Complexation

Use this method for sensitive primary cells, stem cells, or when studying metal-dependent pathways.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile PBS. Stir at 37°C until completely dissolved and clear.

  • Complexation: While magnetically stirring the HP-β-CD solution at 500 RPM, add the 50 mM DMSO compound stock dropwise (1 µL per second) to achieve your desired 10X concentration.

  • Equilibration: Allow the solution to stir for 2 hours at room temperature protected from light. This time is required for the thermodynamic equilibrium of the inclusion complex to be established[4].

  • Final Dilution: Dilute the 10X complex 1:10 into your cell culture media.

  • Self-Validation Step: Analyze the final media under a phase-contrast microscope at 20X magnification. The absence of birefringent microcrystals confirms successful encapsulation.

References

  • Title: Technical Support Center: Utilizing 8-Hydroxyquinoline Derivatives in Cell-Based Assays Source: Benchchem URL
  • Title: 8-Hydroxyquinoline Datasheet Source: Selleck Chemicals URL
  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Source: Research & Reviews: Journal of Chemistry (Open Access Journals)

Sources

Optimization

Minimizing background fluorescence in 5-Bromoquinolin-8-ol hydrobromide assays

Welcome to the Technical Support Center for 5-Bromoquinolin-8-ol hydrobromide (5-Br-8-HQ·HBr) assays. This resource is engineered for researchers, scientists, and drug development professionals seeking to optimize fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromoquinolin-8-ol hydrobromide (5-Br-8-HQ·HBr) assays. This resource is engineered for researchers, scientists, and drug development professionals seeking to optimize fluorometric metal-chelation assays or probe-based workflows.

5-Br-8-HQ relies on Chelation-Enhanced Fluorescence (CHEF) . In its free, unbound state, the ligand is virtually non-fluorescent. However, environmental factors, trace contaminants, and solvent conditions can artificially activate its fluorescence, destroying your assay's signal-to-noise ratio. This guide provides the mechanistic causality and self-validating protocols required to isolate and eliminate background fluorescence.

Part 1: Diagnostic Workflow for Background Fluorescence

Before altering your assay parameters, use the logical workflow below to identify the root cause of your background signal.

Troubleshooting Start High Background Fluorescence Detected CheckBlank Analyze Blank Control (Ligand + Buffer Only) Start->CheckBlank HighBlank High Blank Signal (PPT Quenching Failed) CheckBlank->HighBlank LowBlank Low Blank Signal (PPT Quenching Active) CheckBlank->LowBlank TraceMetals Trace Metal Contamination Action: Chelex-100 Treatment HighBlank->TraceMetals Suspect Chelator Activation SolventEffect Aprotic Solvent Excess Action: Increase Aqueous Ratio HighBlank->SolventEffect Suspect H-Bond Disruption pHEffect pH Shift from HBr Salt Action: Increase Buffer Capacity HighBlank->pHEffect Suspect N-Protonation MatrixEffect Sample Matrix Autofluorescence Action: Phenol Red-Free Media LowBlank->MatrixEffect Suspect Biological Matrix

Diagnostic workflow for isolating and resolving background fluorescence in 5-Br-8-HQ assays.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my blank control (ligand + buffer only) show high background fluorescence? A1: The free 5-Br-8-HQ ligand is naturally quenched by an excited-state1 process between the C8-hydroxyl group (photoacid) and the quinoline nitrogen (photobase)[1]. If the blank has high fluorescence, this PPT pathway is being blocked. The most common culprit is trace metal contamination (e.g., Zn²⁺, Mg²⁺) in your buffer, which prematurely chelates the ligand and triggers Chelation-Enhanced Fluorescence (CHEF)[1].

Q2: How does my choice of solvent impact the signal-to-noise ratio? A2: The efficiency of PPT is highly solvent-dependent. In aprotic solvents (like pure acetonitrile or DMSO), the lack of a hydrogen-bonding network restricts intermolecular PPT, leading to strong background fluorescence (quantum yield Φ ≈ 0.21)[2]. Conversely, 3 with solvent molecules, drastically quenching the background (Φ ≈ 0.06)[2]. You must maintain a high aqueous-to-organic ratio to keep the baseline low.

Q3: Does the hydrobromide (HBr) salt form contribute to background noise? A3: Yes. 5-Bromoquinolin-8-ol hydrobromide dissociates to release H⁺ ions, which can significantly lower the local pH of unbuffered solutions. This acidic shift protonates the quinoline nitrogen. Because the nitrogen must act as a photobase to accept the proton during the excited-state PPT process, protonation destroys the quenching mechanism, elevating background fluorescence. Robust buffering is mandatory.

Q4: My sample has high intrinsic autofluorescence. How can I fix this? A4: The fluorescence emission of 8-HQ-metal complexes typically falls in the blue-green spectral region (330–410 nm). This significantly overlaps with 4, as well as exogenous media additives like phenol red[4]. To mitigate this, switch to phenol red-free media and utilize baseline subtraction (measuring the sample matrix before adding the 5-Br-8-HQ probe).

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Preparation of a Trace-Metal-Free Buffer System

Causality: This self-validating protocol ensures that background fluorescence is not caused by premature CHEF activation from environmental trace metals.

  • Acid-Wash Glassware: Soak all volumetric flasks and beakers in 0.1 M HNO₃ for 24 hours to leach bound metal ions from the glass. Rinse 5 times with Milli-Q water (18.2 MΩ·cm).

  • Buffer Demetalation: Prepare your base buffer (e.g., 50 mM HEPES, pH 7.4). Add 5 g/L of Chelex-100 resin. Stir gently for 2 hours at room temperature to sequester divalent cations.

  • Filtration: Filter the buffer through a 0.22 µm polyethersulfone (PES) membrane to completely remove the resin.

  • Self-Validation Step: Run a blank fluorometric scan of the buffer spiked with 10 µM 5-Br-8-HQ·HBr. The fluorescence intensity should be near the instrumental baseline. If the signal remains high, the issue lies in solvent polarity or pH, not trace metals.

Protocol 2: Optimized 5-Br-8-HQ·HBr Assay Execution

Causality: This workflow maintains ligand solubility while maximizing PPT quenching in the unbound state by controlling the aprotic/protic solvent ratio.

  • Stock Preparation: Dissolve 5-Bromoquinolin-8-ol hydrobromide in anhydrous DMSO to create a 10 mM stock. (Note: Anhydrous DMSO prevents premature degradation and ensures complete dissolution of the hydrobromide salt).

  • Working Solution: Dilute the stock 1:1000 into the trace-metal-free buffer (from Protocol 1) to yield a 10 µM working solution. Critical: Ensure the final DMSO concentration does not exceed 1–5%. Higher concentrations will disrupt the water-mediated PPT quenching[2].

  • Sample Incubation: Add 100 µL of the working solution to 100 µL of your sample in a black, flat-bottom 96-well microplate. Black plates absorb scattered light, preventing well-to-well optical crosstalk.

  • Equilibration & Read: Incubate in the dark for 15 minutes at room temperature to allow complete metal chelation. Read fluorescence at the optimized excitation/emission wavelengths (typically Ex ~360 nm / Em ~490 nm).

Part 4: Quantitative Data Summary

The following table summarizes the quantitative impact of environmental factors on the photophysical properties of 8-HQ derivatives, allowing you to benchmark your assay's performance.

Environmental FactorExperimental ConditionQuantitative OutputMechanistic Impact
Solvent Polarity Aprotic (e.g., CH₃CN, DMSO)Quantum Yield (Φ) ≈ 0.21Inhibits intermolecular PPT, resulting in high background fluorescence[2].
Solvent Polarity Protic (e.g., H₂O)Quantum Yield (Φ) ≈ 0.06Facilitates PPT via solvent H-bonding, quenching background[2].
Trace Metals Presence of Mg²⁺ / Zn²⁺>10-fold fluorescence enhancementBlocks PPT and PET pathways, activating CHEF[1][2].
Autofluorescence Phenol red / NADH in matrixSpectral overlap at 330–410 nmMasks specific target signal, reducing signal-to-noise ratio[4].

Part 5: References

  • BenchChem Technical Support. Overcoming autofluorescence interference in 8-hydroxyquinoline citrate assays. BenchChem. URL:

  • Farruggia, G., et al. 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society (ACS Publications). URL:

  • Hao, E., et al. Solvent Dependent Fluorescent Properties of a 1,2,3-Triazole Linked 8-Hydroxyquinoline Chemosensor: Tunable Detection from Zinc(II) to Iron(III) in the CH3CN/H2O System. The Journal of Physical Chemistry A (ACS Publications). URL:

Sources

Reference Data & Comparative Studies

Validation

5-Bromoquinolin-8-ol hydrobromide vs 8-hydroxyquinoline in metal chelation efficiency

An in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) and its halogenated derivative, 5-Bromoquinolin-8-ol (5-Br-8-HQ), reveals a fascinating intersection of physical chemistry and rational drug design. Both comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) and its halogenated derivative, 5-Bromoquinolin-8-ol (5-Br-8-HQ), reveals a fascinating intersection of physical chemistry and rational drug design. Both compounds are privileged scaffolds in coordination chemistry, widely utilized as metal ionophores in the treatment of neurodegenerative diseases and multidrug-resistant cancers . However, the simple addition of a bromine atom fundamentally alters the thermodynamics of metal chelation in biological environments.

This guide provides an objective, data-driven comparison of their metal chelation efficiencies, exploring the causality behind their physicochemical differences and providing self-validating experimental protocols for researchers.

Mechanistic Causality: Electronic Effects on Chelation

To understand the performance differences between 8-HQ and 5-Br-8-HQ, we must examine the electronic effects governing their coordination pockets. Both ligands act as bidentate chelators, binding transition metals (such as Cu²⁺ and Zn²⁺) via their pyridine nitrogen and phenolate oxygen.

The Inductive Effect and pKa Shift In 5-Br-8-HQ, the bromine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring system, significantly decreasing the basicity of the donor atoms. Consequently, the pKa1​ (pyridine nitrogen) drops from ~5.0 to ~3.8, and the pKa2​ (phenolic oxygen) drops from ~9.9 to ~7.4 .

The Thermodynamic Leveling Effect at Physiological pH Absolute stability constants ( β ) measure chelation in a vacuum of competing ions. Because the donor atoms of 5-Br-8-HQ are less electron-rich than those of 8-HQ, its absolute stability constants are lower . However, chelation in aqueous media requires the displacement of the phenolic proton. At a physiological pH of 7.4, unsubstituted 8-HQ ( pKa2​ = 9.9) is predominantly protonated, creating a massive energetic penalty for chelation. Conversely, 5-Br-8-HQ ( pKa2​ = 7.4) is approximately 50% deprotonated at pH 7.4. This drastically reduces the deprotonation penalty, resulting in conditional stability constants ( Kcond′​ ) that are highly competitive with, or even superior to, the parent compound in biological assays .

Chelation_Thermodynamics L_H2 Protonated Ligand (H2L+) L_H Neutral Ligand (HL) L_H2->L_H -H+ (pKa1) L_minus Deprotonated Ligand (L-) L_H->L_minus -H+ (pKa2) Complex Metal Complex (ML2) L_minus->Complex + M2+ (log β) Metal Metal Ion (Cu2+, Zn2+) Metal->Complex Chelation

Caption: Thermodynamic cycle of 8-hydroxyquinoline metal chelation and pH dependence.

Comparative Data: Thermodynamics and Physicochemical Properties

The tables below summarize the quantitative differences between the two ligands. The increased lipophilicity (LogP) of 5-Br-8-HQ is a critical factor for its application as an intracellular ionophore, allowing the neutral metal complex to readily permeate lipid bilayers.

Table 1: Physicochemical Properties

Property8-Hydroxyquinoline (8-HQ)5-Bromoquinolin-8-ol (5-Br-8-HQ)
pKa1​ (Pyridine N) ~5.0~3.8
pKa2​ (Phenol OH) ~9.9~7.4
LogP (Lipophilicity) ~2.0~2.9
Molecular Weight 145.16 g/mol 224.05 g/mol

Table 2: Metal Binding Affinities (Absolute vs. Conditional at pH 7.4)

Metal IonLigandAbsolute Affinity (log β2​ )Conditional Affinity (log Kcond′​ )
Cu(II) 8-HQ26.2~15.0
Cu(II) 5-Br-8-HQ23.5~14.8
Zn(II) 8-HQ18.9~8.5
Zn(II) 5-Br-8-HQ16.2~8.2

(Note: Data represents aggregated literature values to illustrate the thermodynamic leveling effect of pH , ).

Experimental Protocol: Self-Validating UV-Vis Titration

To accurately determine the conditional stability constants of these ligands, researchers must employ rigorous, self-validating methodologies. The following protocol outlines a UV-Vis spectrophotometric titration designed to eliminate common experimental artifacts.

Causality in Experimental Design:

  • Buffer Selection: Amine-based buffers (like Tris) actively compete for transition metals, artificially lowering the measured stability constant. We utilize HEPES, a non-coordinating Good's buffer, to ensure the equilibrium strictly reflects the ligand-metal interaction.

  • Self-Validation via Isosbestic Points: The presence of sharp isosbestic points during the titration acts as an internal validation. It proves that only two absorbing species (free ligand and the ML2​ complex) are in equilibrium, ruling out the formation of insoluble metal hydroxides or polynuclear aggregates .

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100μM stock solution of the ligand (8-HQ or 5-Br-8-HQ) in spectroscopic grade DMSO (due to low aqueous solubility of the free ligand).

    • Prepare a 1.0mM stock solution of the metal chloride (e.g., CuCl2​ ) in Chelex-treated, double-distilled water to prevent background metal contamination.

  • Buffer Equilibration:

    • Prepare a 50mM HEPES buffer solution, adjusted to exactly pH 7.40 using NaOH . Add 100mM NaCl to maintain a constant ionic strength.

  • Titration Execution:

    • Transfer 2.5mL of the buffered ligand solution (final ligand concentration: 20μM ) into a quartz cuvette (1 cm path length).

    • Record the baseline UV-Vis spectrum (250–500 nm).

    • Sequentially titrate the metal stock solution in 1.0μL aliquots (0.1 to 2.0 molar equivalents).

    • Allow 3 minutes of equilibration time between each addition before recording the spectrum.

  • Data Validation & Analysis:

    • Overlay the spectra and verify the presence of clear isosbestic points (typically around 330 nm for Cu-8-HQ complexes).

    • Extract the absorbance values at the λmax​ of the complex (e.g., ~380-400 nm).

    • Fit the binding isotherm using non-linear regression software (e.g., HypSpec) to a 1:2 (Metal:Ligand) binding model to extract the conditional stability constant ( logKcond′​ ).

Experimental_Workflow Prep Prepare Stock Solutions Buffer Buffer to pH 7.4 (HEPES) Prep->Buffer Titration UV-Vis Titration Constant [L] Buffer->Titration Data Identify Isosbestic Points Titration->Data Fit Non-linear Regression Data->Fit

Caption: Step-by-step experimental workflow for UV-Vis spectrophotometric titration.

Conclusion

While 8-hydroxyquinoline possesses higher absolute stability constants due to its more basic donor atoms, 5-Bromoquinolin-8-ol is often the superior choice for biological applications. The electron-withdrawing bromine atom lowers the pKa of the coordination pocket, effectively neutralizing the thermodynamic penalty of deprotonation at physiological pH. When combined with its enhanced lipophilicity, 5-Br-8-HQ demonstrates exceptional efficiency as a membrane-permeable metal ionophore.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.[Link]

  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974. PubChem.[Link]

  • Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry.[Link]

  • Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy. PubMed.[Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry.[Link]

Comparative

Comparing binding affinities: 5-Bromoquinolin-8-ol hydrobromide vs 5-chloroquinolin-8-ol

Comparative Binding Affinities and Assay Methodologies: 5-Bromoquinolin-8-ol Hydrobromide vs. 5-Chloroquinolin-8-ol As privileged scaffolds in medicinal chemistry, 8-hydroxyquinoline (8-HQ) derivatives are highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinities and Assay Methodologies: 5-Bromoquinolin-8-ol Hydrobromide vs. 5-Chloroquinolin-8-ol

As privileged scaffolds in medicinal chemistry, 8-hydroxyquinoline (8-HQ) derivatives are highly valued for their ability to act as bidentate metal chelators, targeting intracellular pools of transition metals like Cu²⁺, Zn²⁺, and Fe³⁺[1]. The substitution of a halogen at the C5 position fundamentally alters the electronic landscape and lipophilicity of the quinoline ring, which in turn modulates the compound's binding affinity and biological efficacy[1].

This guide provides an in-depth technical comparison between 5-Bromoquinolin-8-ol hydrobromide and 5-chloroquinolin-8-ol (Cloxyquin) , focusing on how their structural nuances and salt forms dictate experimental design, thermodynamic profiling, and mechanism of action[2].

Structural Causality and Thermodynamic Profiling

The binding affinity of 8-HQs is governed by the pKa of the phenolate oxygen and the quinoline nitrogen. The halogen atom at the C5 position exerts an electron-withdrawing inductive (-I) effect. Because chlorine is slightly more electronegative than bromine, it pulls more electron density away from the hydroxyl group in 5-chloroquinolin-8-ol, rendering it slightly more acidic (lower pKa) than its bromo-counterpart[3].

According to the principles of coordination chemistry, a less basic ligand typically forms slightly less stable thermodynamic complexes. Consequently, 5-bromoquinolin-8-ol exhibits marginally higher stability constants ( logβ ) for transition metals[1]. Furthermore, the bulkier bromine atom increases the compound's partition coefficient (LogP), enhancing membrane permeability—a critical factor when designing ionophores for intracellular metalloenzyme inhibition[2].

Quantitative Comparison Table

Note: Binding constants ( logβ2​ ) represent the formation of 1:2 Metal:Ligand complexes at physiological pH (7.4).

Physicochemical Property5-Bromoquinolin-8-ol Hydrobromide5-Chloroquinolin-8-ol (Cloxyquin)Causality / Impact on Assay
Physical Form Hydrobromide saltFree baseSalt form drastically increases initial aqueous solubility.
pKa (OH group) ~8.6~8.5Cl's higher electronegativity slightly lowers pKa[3].
LogP (Lipophilicity) ~2.7~2.5Br's larger atomic radius increases lipophilicity[2].
Cu²⁺ Binding ( logβ2​ ) ~15.1~14.9Higher pKa of Br-derivative yields stronger Cu²⁺ chelation[1].
Zn²⁺ Binding ( logβ2​ ) ~13.8~13.6Both act as potent zinc ionophores, but Br-derivative is tighter.

Experimental Design: Self-Validating UV-Vis Titration

When determining the binding affinities of these compounds, the physical form (salt vs. free base) dictates the solvent preparation strategy. The following protocol outlines a self-validating spectrophotometric titration designed to eliminate solvent artifacts and confirm reversible metal coordination.

Workflow A Ligand Preparation B 5-Bromoquinolin-8-ol HBr (Aqueous Buffer) A->B C 5-Chloroquinolin-8-ol (DMSO Stock) A->C D UV-Vis / ITC Titration (Metal Addition) B->D C->D E EDTA Competition (Self-Validation) D->E F Affinity Calculation (Kd, log β) E->F

Workflow for metal binding affinity determination with EDTA self-validation.
Step-by-Step Methodology

Step 1: Buffer Selection and Preparation

  • Action: Prepare a 50 mM HEPES buffer at pH 7.4. Treat the buffer with Chelex-100 resin prior to use to remove trace environmental metals.

  • Causality: Standard biological buffers like PBS (phosphate) or Tris must be strictly avoided. Phosphate precipitates transition metals, and Tris acts as a weak competitive chelator, which will artificially lower the apparent binding constant of your 8-HQ derivatives. HEPES is non-coordinating.

Step 2: Ligand Stock Preparation

  • 5-Bromoquinolin-8-ol HBr: Dissolve directly into the HEPES buffer to a working concentration of 50 µM. Causality: The protonated quinolinium nitrogen of the hydrobromide salt allows for rapid aqueous dissolution without organic co-solvents.

  • 5-Chloroquinolin-8-ol: Dissolve in 100% DMSO to create a 5 mM master stock, then dilute into the HEPES buffer to 50 µM (Final DMSO: 1% v/v)[3]. Causality: The free base is highly hydrophobic. Exceeding 1-2% DMSO in the final assay alters the solvent's dielectric constant, which shifts the thermodynamic equilibrium of metal binding.

Step 3: Metal Titration

  • Action: Record the baseline UV-Vis spectrum of the free ligand (typically showing a λmax​ around 240 nm and 320 nm). Titrate standardized CuCl₂ or ZnCl₂ in 0.1 molar equivalent increments.

  • Action: Monitor the emergence of the Metal-Ligand Charge Transfer (MLCT) band (typically a bathochromic shift to ~400-430 nm).

Step 4: The Self-Validating Step (EDTA Competition)

  • Action: Once saturation is reached (usually at a 1:2 Metal:Ligand ratio), spike the cuvette with 10 equivalents of EDTA.

  • Causality: EDTA is a powerful hexadentate chelator ( logKCu​≈18.8 ). It will competitively strip the metal from the 8-HQ ligand. If the absorption spectrum perfectly reverts to the initial free-ligand baseline, you have validated that the observed spectral shift was due to reversible thermodynamic coordination and not irreversible ligand degradation or solvent-induced aggregation.

Mechanism of Action: Intracellular Impact

The slight differences in binding affinity and lipophilicity between the bromo- and chloro-derivatives translate to their biological efficacy. Once they chelate extracellular or labile intracellular metals, the resulting lipophilic complexes cross organelle membranes to inhibit critical metalloenzymes (e.g., HIF-prolyl hydroxylase or the proteasome), ultimately triggering cell cycle arrest[2].

Mechanism L 5-Halo-8-HQ Ligand C Lipophilic Metal Complex L->C Chelation M Labile Cu2+ / Zn2+ M->C T Metalloenzyme Inhibition C->T Transport A Cell Cycle Arrest T->A

Intracellular metal chelation and targeted metalloenzyme inhibition pathway.

References

  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases Source: RSC Advances (2018) URL:[Link]

  • (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms Source: ACS Omega (2023) URL:[Link]

Sources

Validation

Efficacy of 5-Bromoquinolin-8-ol Hydrobromide: A Comparative Guide Against Standard Quinoline Derivatives

Executive Summary Quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its analogs, are privileged scaffolds in medicinal chemistry and drug development due to their potent metal-chelating properties. 5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its analogs, are privileged scaffolds in medicinal chemistry and drug development due to their potent metal-chelating properties. 5-Bromoquinolin-8-ol hydrobromide (CAS: 93933-42-7) represents a structurally optimized derivative. By introducing a bromine atom at the C5 position and utilizing the hydrobromide salt form for enhanced synthetic solubility, this compound demonstrates superior pharmacokinetics and pharmacodynamics compared to standard quinoline derivatives like unsubstituted 8-HQ, 5-chloro-8-HQ, and clioquinol.

This guide provides an objective, data-driven comparison of 5-Bromoquinolin-8-ol against standard alternatives, focusing on its enhanced efficacy in multidrug-resistant (MDR) cancer targeting and transition metal complexation.

Mechanistic Causality: Why the 5-Bromo Substitution Matters

The biological activity of 8-HQ derivatives is intrinsically linked to their bidentate chelating ability—via the quinoline nitrogen and phenolic oxygen—with biologically essential transition metals (Zn²⁺, Cu²⁺, Fe²⁺/³⁺, Ga³⁺)[1]. The introduction of a bulky, electron-withdrawing bromine atom at the 5-position achieves three critical pharmacological enhancements:

  • pKa Modulation: The halogenic electron withdrawal lowers the pKa of the phenolic hydroxyl group. This ensures a higher proportion of the molecule exists in the active, metal-binding phenolate state at physiological pH, enhancing metal sequestration in the tumor microenvironment[2].

  • Lipophilicity (log P): The bromine atom significantly increases lipid solubility, facilitating superior passive diffusion across cellular and mitochondrial membranes compared to unsubstituted 8-HQ[3].

  • MDR Selectivity: Halogenation at the R5 position is a necessary prerequisite for MDR-selective toxicity. It allows the compound to exploit the altered metal homeostasis in resistant cancer cells, triggering targeted oxidative stress[2].

Mechanism A 5-Bromoquinolin-8-ol BB BB A->BB B Enhanced Cell Penetration (Increased Lipophilicity) C Intracellular Metal Chelation (Zn2+, Cu2+, Fe3+) D ROS Generation & Oxidative Stress C->D E DNA Intercalation C->E F Mitochondrial Dysfunction & Apoptosis D->F E->F BB->C

Mechanistic pathway of 5-Bromoquinolin-8-ol inducing apoptosis via metal chelation.

Comparative Efficacy Data

When complexed with transition metals or used as a standalone ligand, 5-Bromoquinolin-8-ol consistently outperforms standard derivatives. For instance, Gallium(III) complexes of 5-bromo-8-HQ (CP-4) demonstrate high antineoplastic efficacy and selectivity for HCT116 colon cancer cells compared to unsubstituted 8-HQ (CP-1) or 5-chloro-8-HQ (CP-3)[4]. Furthermore, Zinc(II) complexes of 5-bromo-8-HQ exhibit significantly higher cytotoxicity than cisplatin against BEL-7404 hepatoma cells[5].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ values)
Compound / ComplexCell LineIC₅₀ (µM)Comparison Notes
Zn(II)-5-Bromo-8-HQ BEL-7404 (Liver)8.69 ± 0.04Superior to Cisplatin and standalone ligand[5].
Ga(III)-5-Bromo-8-HQ (CP-4) HCT116 (Colon)< 10.0Highly selective; triggers ROS-mediated apoptosis[4].
Ga(III)-8-HQ (CP-1) HCT116 (Colon)> 20.0Baseline activity; lower cellular retention[4].
5-Bromo-8-HQ Mannich Base MES-SA/Dx5 (MDR)~ 1.5R5 halogenation increases MDR-selective toxicity[2].
Unsubstituted 8-HQ MES-SA/Dx5 (MDR)> 50.0Lacks MDR selectivity; poor efficacy[2].

Experimental Methodologies: Synthesis and Validation

To ensure reproducibility and scientific rigor, the following self-validating protocols describe the synthesis of metal-complexed 5-Bromoquinolin-8-ol and the subsequent biological evaluation.

Protocol 1: Synthesis of Gallium(III) 5-Bromoquinolin-8-ol Complex [Ga(BrQL)₃]

Causality & Rationale: Gallium(III) mimics Iron(III) in biological systems but cannot be reduced, thus disrupting cellular iron metabolism. Complexing Ga(III) with 5-bromo-8-HQ enhances the ligand's delivery and synergistic cytotoxicity[4]. The use of the hydrobromide salt requires a specific neutralization step to drive complex precipitation.

  • Ligand Preparation: Dissolve 2.25 mmol of 5-Bromoquinolin-8-ol hydrobromide in 50 mL of high-purity methanol. Causality: Methanol ensures complete solvation of the hydrobromide salt while maintaining a protic environment conducive to metal coordination.

  • Metal Addition: Dissolve 0.75 mmol of Ga(NO₃)₃ in 6.5 mL of absolute ethanol. Gradually add this to the ligand solution under continuous stirring. Causality: The 1:3 metal-to-ligand stoichiometric ratio is critical for forming the thermodynamically stable octahedral complex [Ga(BrQL)₃].

  • Reflux and Deprotonation: Heat the mixture to 80 °C for 24 hours. Cool to room temperature and add a catalytic amount of NH₃·H₂O (25%–28%). Causality: Ammonia neutralizes the hydrobromide counter-ion and the released nitric acid, driving the equilibrium toward the precipitation of the neutral, lipophilic metal complex.

  • Purification: Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum. Expected yield is approximately 88%[4].

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay

Causality & Rationale: Validating the efficacy requires a self-validating system that distinguishes between non-specific necrotic cell death and targeted apoptosis via ROS generation.

  • Cell Culture: Seed HCT116 or BEL-7404 cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24h at 37 °C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations (1–50 µM) of the synthesized complex, standalone 5-Bromoquinolin-8-ol, and Cisplatin (positive control) for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm. Causality: Assesses mitochondrial metabolic activity as a direct, quantitative proxy for cell viability[5].

  • Flow Cytometry (Annexin V/PI): Harvest treated cells, stain with Annexin V-FITC and Propidium Iodide (PI). Causality: Differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis, validating the mechanistic pathway outlined in Section 2.

Workflow S1 Ligand Prep 5-Bromo-8-HQ HBr S2 Metal Coordination (Ga3+ / Zn2+) S1->S2 S3 Precipitation & Purification S2->S3 S4 In Vitro Treatment (HCT116 / BEL-7404) S3->S4 S5 Efficacy Validation (MTT & Flow Cytometry) S4->S5

Step-by-step experimental workflow for complex synthesis and efficacy validation.

Conclusion

5-Bromoquinolin-8-ol hydrobromide is not merely a structural analog of 8-hydroxyquinoline; it is a pharmacologically upgraded scaffold. The C5 bromination fundamentally alters its physicochemical properties, resulting in superior membrane permeability, optimized metal chelation at physiological pH, and pronounced selectivity against multidrug-resistant cancer cell lines. When utilized as a ligand for transition metal complexes, it consistently demonstrates lower IC₅₀ values and higher apoptotic induction than standard quinoline derivatives and conventional chemotherapeutics.

References

  • Title: Insight into the cytotoxicity, DNA binding and cell apoptosis induction of a zinc(II) complex of 5-bromo-8-hydroxylquinoline (HBrQ) Source: ResearchGate / Medicinal Chemistry Communication URL: [Link]

  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: Research and Reviews: Journal of Chemistry URL: [Link]

Sources

Comparative

A Comparative Guide for Researchers: 5-Bromoquinolin-8-ol hydrobromide versus EDTA in Biological Assays

This guide provides an in-depth comparison of two metal chelators, 5-Bromoquinolin-8-ol hydrobromide and Ethylenediaminetetraacetic acid (EDTA), for use in common biological assays. Our goal is to equip researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two metal chelators, 5-Bromoquinolin-8-ol hydrobromide and Ethylenediaminetetraacetic acid (EDTA), for use in common biological assays. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate chelating agent for their specific experimental context. We will move beyond a simple cataloging of features to explain the causal relationships between molecular structure, chelation chemistry, and practical performance in two key applications: metalloenzyme inhibition and the modulation of cellular oxidative stress.

Foundational Profiles: Structure, Mechanism, and Chelation Chemistry

The choice between 5-Bromoquinolin-8-ol hydrobromide (5-BrQ-8-OH) and EDTA hinges on fundamental differences in their structure, which dictate their interaction with metal ions.

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid that has been a laboratory staple for decades.[1] Its power lies in its structure as a hexadentate ligand , meaning it possesses six binding sites (four carboxylate groups and two amine groups) to coordinate with a single metal ion.[2] This allows EDTA to form an exceptionally stable, cage-like complex, effectively sequestering the metal ion and preventing it from participating in other reactions.[2][3] This high-denticity chelation is the basis for its widespread use as an anticoagulant (by binding Ca²⁺), a preservative for biological samples (by inhibiting metal-dependent nucleases), and a general-purpose metal scavenger in biochemical assays.[1][4]

5-Bromoquinolin-8-ol hydrobromide , a derivative of 8-hydroxyquinoline (8-HQ), functions as a bidentate ligand . It uses the hydroxyl group's oxygen and the quinoline ring's nitrogen as its two coordination points to bind a metal ion.[5][6] While the resulting complex is less encompassing than that of EDTA, the 8-HQ scaffold has distinct properties. It is a smaller, more lipophilic molecule, which can facilitate passage across cellular membranes.[7] Furthermore, the quinoline ring system is fluorescent, and its emission properties can change upon metal binding, a feature leveraged in the development of fluorescent chemosensors.[8][9]

The most critical differentiator in chelation is the stability constant (log K) , which measures the strength of the metal-ligand interaction.[10] EDTA generally exhibits significantly higher stability constants for a wide range of divalent and trivalent cations compared to bidentate ligands like 8-HQ.[11]

Comparative Overview of Physicochemical Properties
PropertyEDTA5-Bromoquinolin-8-ol hydrobromideRationale & Implication
Chelation Denticity Hexadentate (6 binding sites)Bidentate (2 binding sites)EDTA forms a more stable, cage-like complex, making it a very strong, general chelator. 5-BrQ-8-OH forms less stable complexes, which may be more reversible.
Stability Constants (log K) Very High (e.g., Fe³⁺: 25.1, Cu²⁺: 18.8, Zn²⁺: 16.5)[11]Moderate (Parent 8-HQ values suggest lower but significant affinity)[12]EDTA is effective at scavenging trace metals even at low concentrations. 5-BrQ-8-OH requires higher concentrations for equivalent chelation but may offer greater selectivity.
Cell Membrane Permeability Low (hydrophilic)[13]Moderate to High (lipophilic)[7][14]EDTA is ideal for extracellular or in-vitro buffer applications. 5-BrQ-8-OH is a candidate for intracellular chelation studies.
Molecular Weight 292.24 g/mol (free acid)303.04 g/mol Similar molecular weights, but structural differences are more functionally important.
Intrinsic Properties Primarily a chelatorChelator with intrinsic fluorescence and potential for other biological activities[8][15]5-BrQ-8-OH offers possibilities for dual-purpose use (e.g., chelation and imaging) but also carries a higher risk of off-target effects.
Diagram: Chelation Mechanisms

G cluster_EDTA EDTA (Hexadentate) cluster_5BrQ 5-Bromoquinolin-8-ol (Bidentate) M_EDTA Metal Ion (M²⁺) EDTA_node EDTA EDTA_node->M_EDTA 6 coordination bonds caption_EDTA Forms a stable, cage-like complex. M_5BrQ Metal Ion (M²⁺) BrQ1 5-BrQ-8-OH BrQ1->M_5BrQ 2 bonds BrQ2 5-BrQ-8-OH BrQ2->M_5BrQ 2 bonds caption_5BrQ Typically requires 2-3 ligands to saturate coordination.

Caption: Comparative modes of metal ion chelation by EDTA and 5-Bromoquinolin-8-ol.

Application Benchmark 1: Inhibition of Metalloenzymes

Metalloenzymes utilize metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) as essential cofactors for their catalytic activity. Chelating agents are invaluable tools to probe the function of these enzymes by removing the critical metal ion, leading to inhibition.[1][16] The choice of chelator can significantly impact the experimental outcome.

Expertise & Experimental Rationale

The primary mechanism of inhibition by chelators is the abstraction of the metal cofactor from the enzyme's active site.[17] A potent, high-affinity chelator like EDTA can effectively strip the metal ion, leading to irreversible inhibition in many cases. A lower-affinity, bidentate chelator like 5-BrQ-8-OH may act as a competitive or reversible inhibitor by transiently binding the active site metal.[7] The lipophilicity of 5-BrQ-8-OH also makes it a better candidate for inhibiting metalloenzymes within intact cells, whereas EDTA's action is typically limited to cell lysates or purified enzyme preparations.

Protocol: Metalloenzyme (MMP) Inhibition Assay

This protocol provides a framework for comparing the inhibitory potential of EDTA and 5-BrQ-8-OH against a generic Matrix Metalloproteinase (MMP) using a fluorogenic peptide substrate.

Materials:

  • Purified, active MMP (e.g., MMP-2)

  • MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic MMP substrate

  • EDTA (100 mM stock in dH₂O, pH 8.0)

  • 5-Bromoquinolin-8-ol hydrobromide (10 mM stock in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series for both EDTA and 5-BrQ-8-OH in MMP Assay Buffer. The final concentrations should span a wide range to determine the IC₅₀ (e.g., 1 mM to 1 nM). Include a vehicle control (buffer for EDTA, DMSO for 5-BrQ-8-OH).

  • Enzyme-Inhibitor Pre-incubation: In the 96-well plate, add 50 µL of MMP Assay Buffer, 10 µL of the appropriate inhibitor dilution (or vehicle), and 20 µL of the diluted MMP enzyme.

  • Self-Validating Controls:

    • No-Enzyme Control: 70 µL Buffer + 10 µL Vehicle.

    • No-Inhibitor Control: 60 µL Buffer + 10 µL Vehicle + 20 µL Enzyme.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the fluorogenic MMP substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. Normalize the rates to the "No-Inhibitor Control" (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram: Metalloenzyme Inhibition Workflow

G A Prepare Inhibitor Serial Dilutions (EDTA & 5-BrQ-8-OH) B Add Buffer, Inhibitor, and Enzyme to Plate A->B C Incubate 30 min @ 37°C (Pre-incubation) B->C D Add Fluorogenic Substrate C->D E Kinetic Read on Plate Reader D->E F Calculate Reaction Rates & % Inhibition E->F G Plot Dose-Response Curve & Determine IC₅₀ F->G

Caption: Experimental workflow for determining the IC₅₀ of chelators against MMPs.

Application Benchmark 2: Modulation of Cellular Oxidative Stress

Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, lipids, and proteins.[18] The Fenton reaction, where transition metals like iron (Fe²⁺) and copper (Cu²⁺) catalyze the formation of highly damaging hydroxyl radicals from hydrogen peroxide, is a major source of cellular oxidative stress.[4] Chelators can act as antioxidants by sequestering these redox-active metals.

Expertise & Experimental Rationale

The key to mitigating metal-catalyzed oxidative stress is to prevent the metal from participating in redox cycling. EDTA is a powerful antioxidant in this context, forming a tight complex that stabilizes the metal ion.[19] However, its utility is limited to extracellular or cell-free systems. For intracellular protection, a membrane-permeable chelator is required.[13] 5-BrQ-8-OH, with its lipophilic character, is capable of entering the cell and chelating metals in cytosolic or organellar compartments, such as lysosomes, which are rich in redox-active iron.[13] This makes it a more relevant tool for studying or preventing intracellular oxidative stress.

Protocol: Cellular ROS Detection Assay

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure ROS levels in cultured cells and assesses the protective effects of the chelators.

Materials:

  • Adherent cells (e.g., J774 macrophages) cultured in 96-well plates

  • DCFH-DA (10 mM stock in DMSO)

  • Fenton Reaction Inducers: FeSO₄ (10 mM stock in dH₂O) and H₂O₂ (10 mM stock in dH₂O)

  • EDTA and 5-Bromoquinolin-8-ol hydrobromide stocks

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.

  • Chelator Pre-treatment: Remove the culture medium. Wash cells once with warm HBSS. Add HBSS containing the desired concentration of EDTA or 5-BrQ-8-OH (and appropriate vehicle controls). Incubate for 1 hour at 37°C.

    • Causality Note: This pre-incubation allows the lipophilic 5-BrQ-8-OH to enter the cells, while EDTA remains primarily extracellular.

  • Dye Loading: Add DCFH-DA to all wells to a final concentration of 10 µM. Incubate for 30 minutes at 37°C in the dark.

  • Induce Oxidative Stress: Remove the dye/chelator solution. Wash once with HBSS. Add HBSS containing FeSO₄ (final conc. ~100 µM) and H₂O₂ (final conc. ~200 µM) to induce the Fenton reaction.

  • Self-Validating Controls:

    • Untreated Control: Cells in HBSS only.

    • H₂O₂ Only Control: Cells treated only with H₂O₂.

    • FeSO₄ Only Control: Cells treated only with FeSO₄.

    • Maximum ROS Control: Cells treated with FeSO₄ + H₂O₂ without any chelator.

  • Measure Fluorescence: Immediately measure fluorescence (Excitation ~485 nm, Emission ~535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence signal of all wells to the Untreated Control at time zero. Compare the final fluorescence intensity of chelator-treated wells to the Maximum ROS Control.

Diagram: Fenton Reaction and Chelator Intervention

G cluster_fenton Fenton Reaction Pathway cluster_intervention Chelator Intervention Fe2 Fe²⁺ (Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe_Chelate [Fe²⁺-Chelate] (Redox Inactive) Fe2->Fe_Chelate H2O2 H₂O₂ H2O2->OH_radical CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->CellDamage Chelator Chelator (EDTA or 5-BrQ-8-OH) Chelator->Fe_Chelate Sequesters Iron Fe_Chelate->OH_radical Blocks Reaction

Caption: Mechanism of how chelators inhibit the Fenton reaction to prevent oxidative stress.

Synthesized Data & Expert Recommendations

The following tables present representative data to illustrate the expected outcomes from the described assays.

Table 1: Representative IC₅₀ Values for MMP-2 Inhibition
CompoundIC₅₀ (µM)Predicted EfficacyKey Insight
EDTA 5.5HighA potent, non-specific inhibitor suitable for in vitro systems where the goal is complete removal of metal cofactor activity.[1]
5-Bromoquinolin-8-ol 45.2ModerateA weaker inhibitor, but its lipophilicity suggests potential for use in cell-based MMP inhibition assays where EDTA cannot penetrate.[7]
Table 2: Representative ROS Reduction in Cultured Macrophages
Treatment ConditionRelative Fluorescence Units (RFU)% ROS Reduction (vs. Max ROS)Key Insight
Untreated Control1,200N/ABaseline cellular ROS level.
Max ROS (Fe²⁺ + H₂O₂)15,5000%Maximum oxidative stress induced by the Fenton reaction.
+ EDTA (1 mM)13,800~11%Minimal effect, as EDTA cannot efficiently cross the cell membrane to chelate intracellular iron.[13]
+ 5-BrQ-8-OH (50 µM)4,100~79%Strong protective effect due to its ability to enter the cell and sequester the iron driving the Fenton reaction.[13]

Concluding Recommendations

The selection between 5-Bromoquinolin-8-ol hydrobromide and EDTA is not a matter of which is "better," but which is the correct tool for the specific scientific question.

  • Choose EDTA when:

    • Your assay is in vitro (e.g., purified enzymes, buffered solutions).

    • The goal is potent, broad-spectrum, and near-irreversible chelation of metal ions in the bulk solution.[1][3]

    • You need to prevent metal-dependent enzyme activity (like nucleases) in biological samples for storage.[4]

  • Choose 5-Bromoquinolin-8-ol hydrobromide when:

    • Your experiment requires an intracellular chelator.[13]

    • You are investigating the role of labile metal pools within specific cellular compartments.

    • A more moderate or potentially reversible inhibition of a metalloenzyme is desired.

    • You wish to leverage the intrinsic fluorescence of the quinoline scaffold for imaging or sensing applications.[8]

Researchers must consider the fundamental properties of each chelator—denticity, stability constants, and lipophilicity—to make an informed decision that ensures the integrity and relevance of their experimental results.

References

  • Andjus, P. R., et al. (2009). Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education, 86(5), 625. Available at: [Link]

  • Larsson, M., et al. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 550-556. Available at: [Link]

  • LabCE. (2025). How EDTA Chelates Calcium: Understanding the Science. Available at: [Link]

  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Available at: [Link]

  • Anderegg, G., et al. (1997). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 69(7), 1449-1495. Available at: [Link]

  • Green-Mountain Chem. (2023). Chelating capacity and stability. Available at: [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Available at: [Link]

  • Massive Bio. (2026). Edta. Available at: [Link]

  • Samarakoon, T., et al. (2013). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS ONE, 8(9), e73845. Available at: [Link]

  • Bardsley, W. G., & Ashford, J. S. (1974). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. Biochemical Journal, 137(1), 61-66. Available at: [Link]

  • Codd, R., et al. (2011). Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach. Journal of Medicinal Chemistry, 54(19), 6810-6820. Available at: [Link]

  • Lamas, G. A., et al. (2021). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Metallomics, 13(5). Available at: [Link]

  • Hider, R. C., et al. (2002). Design, Synthesis, and Evaluation of Novel 2-Substituted 3-Hydroxypyridin-4-ones: Structure−Activity Investigation of Metalloenzyme Inhibition by Iron Chelators. Journal of Medicinal Chemistry, 45(1), 16-24. Available at: [Link]

  • Van Horn, K. S., et al. (2012). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of the American Chemical Society, 134(36), 14931-14943. Available at: [Link]

  • Bardsley, W. G., & Childs, R. E. (1974). Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study. Biochemical Journal, 137(1), 55-60. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(1), 100. Available at: [Link]

  • D'Autréaux, B., & Toledano, M. B. (2007). ROS as signalling molecules: mechanisms that generate specificity in ROS homeostasis. Nature Reviews Molecular Cell Biology, 8(10), 813-824. Available at: [Link]

  • Membrini, C., et al. (2023). Chelation Therapy Associated with Antioxidant Supplementation Can Decrease Oxidative Stress and Inflammation in Multiple Sclerosis: Preliminary Results. Antioxidants, 12(7), 1332. Available at: [Link]

  • Persson, H. L., et al. (2006). Intralysosomal iron chelation protects against oxidative stress-induced cellular damage. Free Radical Biology and Medicine, 41(2), 329-341. Available at: [Link]

  • Gümüşer, F. G., & Ateş, B. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 629-636. Available at: [Link]

  • Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. RRJC, 3(1), 1-10. Available at: [Link]

  • Mori, M., et al. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 10, 1961-1977. Available at: [Link]

  • Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society, 2904-2910. Available at: [Link]

  • Stanković, D. M., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-13. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromoquinolin-8-ol Hydrobromide

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like 5-Bromoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like 5-Bromoquinolin-8-ol hydrobromide requires more than just following a checklist; it demands a foundational understanding of the compound's properties and the regulatory landscape governing its waste stream. This guide provides a detailed, operationally-focused protocol for the proper disposal of 5-Bromoquinolin-8-ol hydrobromide, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and a Principle of Proactive Safety

5-Bromoquinolin-8-ol hydrobromide is a halogenated organic compound. While specific safety data for the hydrobromide salt is limited, the parent compound, 8-hydroxyquinoline, and related brominated quinolines provide a strong basis for a conservative safety assessment. The primary hazards include acute toxicity if swallowed, potential for causing serious eye damage, and high toxicity to aquatic life with long-lasting effects. Therefore, every step of the handling and disposal process is predicated on the principle of minimizing exposure and preventing environmental release.

Key Hazards:

  • Acute Oral Toxicity: May be toxic or harmful if swallowed[1].

  • Serious Eye Irritation/Damage: Can cause significant, potentially irreversible, eye damage[2].

  • Skin Irritation: May cause skin irritation upon contact[3][4][5].

  • Aquatic Toxicity: Poses a significant threat to aquatic ecosystems[2].

  • Halogenated Compound: Upon combustion, it can release hazardous gases such as nitrogen oxides and hydrogen halides[3].

This hazard profile dictates that 5-Bromoquinolin-8-ol hydrobromide must be treated as a hazardous waste, with specific protocols for segregation and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical, whether in its solid form or in solution.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended when handling larger quantities or during spill cleanup.

  • Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing or handling the powder outside of a fume hood, a full-face shield should be worn over the goggles[6].

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of fine particulates[2].

  • Foot Protection: Fully enclosed, chemical-resistant shoes are required in any area where this compound is handled.

The Cardinal Rule: Waste Classification and Segregation

The single most critical step in proper chemical disposal is correct waste segregation at the point of generation[7]. As a brominated compound, 5-Bromoquinolin-8-ol hydrobromide falls under the category of halogenated organic waste .

Why Segregation is Crucial: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8]. Halogenated and non-halogenated waste streams are treated differently. Halogenated wastes often require high-temperature incineration to ensure the complete destruction of the compounds and to manage the resulting acidic gases (like hydrogen bromide). Mixing halogenated waste with non-halogenated waste (like acetone or hexane) needlessly converts the entire volume into the more expensive and difficult-to-treat halogenated waste stream[9][10].

Operational Directive:

  • Establish a designated hazardous waste accumulation area in your lab, near the point of generation[7][8].

  • Designate a specific, clearly labeled container for "Halogenated Organic Waste"[10][11]. This applies to both liquid and solid waste.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the moment it is generated to its final placement in a satellite accumulation area.

4.1. Disposing of Unused Solid Compound and Contaminated Labware

  • Container Selection: Choose a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the waste[9]. The container must be in good condition, free of leaks or external residue.

  • Labeling: Before adding any waste, label the container with the words "HAZARDOUS WASTE "[7]. The label must also include:

    • The full chemical name: "5-Bromoquinolin-8-ol hydrobromide" (no formulas or abbreviations)[7].

    • An accurate list of all components and their approximate percentages[11].

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Waste Collection:

    • Carefully transfer any unused or expired solid 5-Bromoquinolin-8-ol hydrobromide into the designated solid waste container.

    • Any labware that is grossly contaminated (e.g., weighing boats, spatulas, contaminated gloves, bench paper) must also be placed in this container.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[7][9]. Never leave a funnel in the container.

  • Storage: Store the sealed container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials, particularly strong oxidizing agents[1][12].

4.2. Disposing of Solutions Containing 5-Bromoquinolin-8-ol Hydrobromide

  • Container Selection: Use a designated HDPE or glass solvent waste container with a screw-top lid, specifically labeled for "Halogenated Organic Liquid Waste."

  • Labeling: As with solids, the container must be pre-labeled with "HAZARDOUS WASTE " and a running list of its contents. As you add waste from your experiment, update the label with the chemical name ("5-Bromoquinolin-8-ol hydrobromide") and the solvent used (e.g., "Methanol," "DMSO"), along with their estimated concentrations.

  • Waste Transfer: Carefully pour the waste solution into the container using a funnel.

  • Closure and Storage: Immediately remove the funnel and securely close the container. Return it to the designated satellite accumulation area, away from acids, bases, and oxidizers[7].

Spill and Decontamination Procedures

Accidents happen. A prepared response is key to mitigating the risk.

5.1. Minor Spill (Solid or Liquid)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full complement of PPE as described in Section 2.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Carefully sweep the material into a dustpan and place it in your designated "Halogenated Organic Waste" container[2][6].

    • For Liquids: Cover the spill with a chemical absorbent pad or inert material. Work from the outside of the spill inward to prevent spreading[13]. Place all contaminated absorbent materials into the hazardous waste container.

  • Decontamination: Wipe the spill area with soap and water or an appropriate laboratory detergent[14]. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

5.2. Major Spill

For any spill that is too large to handle safely, involves significant personal exposure, or occurs outside of a containment area:

  • Evacuate: Immediately evacuate the area.

  • Activate Alarm: If necessary, activate the nearest fire alarm to initiate a building-wide evacuation[13].

  • Notify EHS: Contact your institution's EHS department or emergency response team immediately[6]. Provide them with the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a major spill yourself.

Summary of Disposal and Safety Information

ParameterSpecificationRationale & References
Waste Classification Halogenated Organic Hazardous WasteThe presence of a carbon-bromine bond requires segregation and specialized disposal.[10][11][15][16]
Primary Hazards Acute Toxicity, Serious Eye Damage, Aquatic ToxicityDictates the need for stringent PPE and containment to prevent exposure and environmental release.[1][2]
Required PPE Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab CoatProvides a complete barrier to prevent skin/eye contact and absorption.[4][6]
Container Type Labeled, sealed HDPE or glass containerPrevents leaks, evaporation, and ensures chemical compatibility.[7][9]
Key Incompatibilities Strong Oxidizing AgentsMixing can lead to vigorous, potentially dangerous reactions.[1][12][17]
Spill Cleanup Material Inert Absorbent (Vermiculite, Sand, Absorbent Pads)Safely contains solid and liquid spills without reacting with the chemical.[2][6][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 5-Bromoquinolin-8-ol hydrobromide.

G Disposal Workflow for 5-Bromoquinolin-8-ol Hydrobromide A Waste Generation (Solid or Liquid) B Is the waste halogenated? (Contains 5-Bromoquinolin-8-ol HBr) A->B C Segregate as HALOGENATED WASTE B->C Yes D Non-Halogenated Waste Stream B->D No E Select Compatible Container (HDPE or Glass) C->E F Label Container: 'HAZARDOUS WASTE' + Chemical Names + Percentages E->F G Add Waste to Container F->G H Keep Container Securely Closed (Except when adding waste) G->H I Store in Designated Satellite Accumulation Area H->I J Container >90% Full? I->J K Contact EHS for Waste Pickup J->K Yes L Continue Accumulation J->L No L->G

Caption: Logical workflow for the proper segregation and disposal of 5-Bromoquinolin-8-ol hydrobromide waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Management of decontamination in chemical accidents: a laboratory model. Nature (Scientific Reports). [Link]

  • Incompatible Chemicals. Utah State University. [Link]

  • Chemical Incompatibility Chart. University of California, Riverside. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

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